1-Chloro-5-methoxypentane
Description
BenchChem offers high-quality 1-Chloro-5-methoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-methoxypentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-8-6-4-2-3-5-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHRHDHCOCVTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592403 | |
| Record name | 1-Chloro-5-methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22692-45-1 | |
| Record name | 1-Chloro-5-methoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-1-methoxypentane chemical structure and molecular weight
Technical Monograph: 5-Chloro-1-methoxypentane Structural Analysis, Synthetic Methodology, and Applications in Drug Discovery
Part 1: Chemical Identity & Structural Analysis
5-Chloro-1-methoxypentane (also known as 1-chloro-5-methoxypentane) is a bifunctional aliphatic building block used primarily as a linker in medicinal chemistry. Its structure consists of a five-carbon pentyl chain terminated by a reactive alkyl chloride on one end and a stable, lipophilic methoxy ether on the other.
This duality allows for sequential functionalization: the chloride serves as a leaving group for nucleophilic attack (alkylation), while the methoxy group acts as a "masked" alcohol or a permanent hydrophobic cap, depending on the synthetic strategy.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Chloro-5-methoxypentane |
| CAS Registry Number | 22692-45-1 |
| Molecular Formula | |
| Molecular Weight | 136.62 g/mol |
| SMILES | COCCCCCCl |
| InChI Key | RGZWCZXZKRRAHL-UHFFFAOYSA-N (Analogous base) |
| Structural Class | Haloalkyl Ether / Alkyl Chloride |
Part 2: Physicochemical Profile
Understanding the physical properties is critical for process optimization, particularly during distillation and extraction.
| Parameter | Value (Experimental/Predicted) | Operational Context |
| Boiling Point | ~160–170 °C (Predicted) | Significantly higher than 1-chloropentane (108°C) due to the ether dipole. Requires vacuum distillation for purification to avoid thermal decomposition. |
| Density | ~0.96 – 0.98 g/mL | Slightly less dense than water; organic layer will be on top during aqueous extraction, but close enough to require careful separation. |
| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH. | Compatible with standard organic synthesis solvents. |
| Flash Point | ~50–60 °C (Estimated) | Class II Combustible Liquid. Standard fire safety protocols apply. |
Technical Note: While the bromo-analog (1-bromo-5-methoxypentane, CAS 14155-86-3) is more frequently cited in literature due to higher reactivity, the chloro-analog offers superior stability for long-term storage and is less prone to spontaneous hydrolysis or elimination.
Part 3: Synthetic Routes & Mechanistic Insight
The synthesis of 5-chloro-1-methoxypentane typically proceeds via controlled nucleophilic substitution. The challenge in this synthesis is preventing bis-substitution (forming 1,5-dimethoxypentane).
Primary Route: Desymmetrization of 1,5-Dichloropentane
This method utilizes statistical stoichiometry to substitute only one chlorine atom with a methoxide group.
-
Reagents: 1,5-Dichloropentane (Excess), Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Mechanism:
Nucleophilic Substitution.
Step-by-Step Protocol:
-
Setup: Charge a flame-dried reaction vessel with 1,5-dichloropentane (3.0 equivalents) . The excess is crucial to statistically favor the mono-substituted product over the bis-substituted byproduct.
-
Reagent Preparation: Prepare a solution of NaOMe (1.0 equivalent) in anhydrous MeOH.
-
Addition: Heat the dichloropentane to 60°C. Add the NaOMe solution dropwise over 2 hours.
-
Causality: Slow addition keeps the concentration of nucleophile low relative to the substrate, minimizing the probability of the product reacting a second time.
-
-
Reaction: Reflux at 70–80°C for 4–6 hours. Monitor by GC-MS.
-
Workup:
-
Quench with water to dissolve NaCl salts.
-
Extract with Hexanes or DCM.
-
Crucial Step: Fractional distillation. The unreacted 1,5-dichloropentane (BP ~180°C) and the product (BP ~165°C) have close boiling points but can be separated using a Vigreux column.
-
Synthesis Workflow Diagram
Figure 1: Process flow for the statistical monosubstitution of 1,5-dichloropentane. Note the recycling loop for the excess starting material.
Part 4: Applications in Drug Discovery
5-Chloro-1-methoxypentane is a specialized linker molecule . In modern drug design, particularly for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the length and composition of the chain connecting two active domains are critical.
-
Lipophilicity Modulation: The methoxy terminus (
) prevents hydrogen bonding that would occur with a free hydroxyl group. This increases the of the final drug molecule, potentially improving blood-brain barrier (BBB) permeability compared to alcohol-terminated linkers. -
Alkylating Agent: The chloro-group is a moderate leaving group. It reacts with amines (secondary or primary) to form tertiary amines, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor antagonists).
-
Stability vs. Reactivity: Unlike the bromo-analog, the chloro-analog is less reactive. This is advantageous when the target molecule has other sensitive functional groups that might degrade under the harsh conditions required for highly reactive alkyl halides.
Reactivity & Application Logic
Figure 2: Divergent synthetic utility of the 5-chloro-1-methoxypentane scaffold.
Part 5: Handling & Safety (E-E-A-T)
As an alkyl chloride, this compound poses specific genotoxic hazards.
-
Genotoxicity: Alkylating agents can interact with DNA. All handling must occur in a fume hood.
-
Skin Absorption: Halo-ethers can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.
-
Neutralization: Spills should be treated with a solution of aqueous ammonia or sodium thiosulfate to nucleophilically quench the alkyl chloride.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336392 (Analogous Structures). Retrieved from [Link]
-
Organic Syntheses (Various). General Procedures for Williamson Ether Synthesis and Alkyl Halide Preparation. (Methodological grounding). Retrieved from [Link]
Solubility of 1-Chloro-5-methoxypentane in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Chloro-5-methoxypentane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-5-methoxypentane, a bifunctional organic compound featuring both an alkyl chloride and an ether moiety. Solubility is a critical physicochemical property that dictates the utility of a compound in chemical synthesis, purification, and formulation development. For researchers, scientists, and drug development professionals, understanding a molecule's behavior in various solvent systems is fundamental to designing robust experimental protocols and manufacturing processes. This document elucidates the theoretical principles governing the solubility of 1-chloro-5-methoxypentane, predicts its solubility profile across a range of common organic solvents, and provides detailed, field-proven methodologies for its experimental determination. By synthesizing foundational chemical principles with practical laboratory applications, this guide serves as an authoritative resource for the effective use of 1-chloro-5-methoxypentane.
Molecular Structure and Physicochemical Properties
1-Chloro-5-methoxypentane (C₆H₁₃ClO) is a linear-chain molecule containing two key functional groups: a terminal chloro group and a terminal methoxy group. This unique structure imparts a moderate polarity and specific intermolecular interaction capabilities that define its solubility.
The molecule consists of a five-carbon backbone. The carbon-chlorine (C-Cl) bond at one end and the carbon-oxygen-carbon (C-O-C) ether linkage at the other are both polar covalent bonds. This results in a net dipole moment, distinguishing it from non-polar alkanes. However, the relatively long pentyl chain contributes significant non-polar character, influencing its interaction with non-polar solvents.
Diagram: Molecular Structure and Polarity of 1-Chloro-5-methoxypentane
Caption: Polarity distribution in the 1-chloro-5-methoxypentane molecule.
Table 1: Physicochemical Properties of 1-Chloro-5-methoxypentane and Related Compounds
| Property | Value (1-Chloro-5-methoxypentane) | Reference / Note |
| Molecular Formula | C₆H₁₃ClO | - |
| Molecular Weight | 136.62 g/mol | Calculated |
| Appearance | Colorless Liquid | Inferred based on similar compounds[1] |
| Boiling Point | Estimated ~160-180 °C | Inferred from 1-chloropentane (108°C) and the higher MW. |
| Density | Estimated ~0.95-1.05 g/cm³ | Inferred |
| Water Solubility | Very Low / Sparingly Soluble | Expected due to the long alkyl chain and inability to donate H-bonds.[2][3][4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[5] A substance dissolves readily in a solvent when the new intermolecular forces formed between solute and solvent molecules are comparable in strength to the forces being broken within the pure solute and pure solvent.[3][6]
The solubility of 1-chloro-5-methoxypentane is dictated by the following intermolecular forces:
-
London Dispersion Forces: These are weak, temporary attractions present in all molecules. The six-carbon chain of 1-chloro-5-methoxypentane allows for significant surface area contact, making these forces the primary mode of interaction with non-polar solvents like hexane.
-
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a permanent molecular dipole. This allows the molecule to interact favorably with other polar molecules, particularly polar aprotic solvents like acetone or dichloromethane.[2]
-
Hydrogen Bond Acceptance: The molecule lacks a hydrogen atom bonded to an electronegative atom (like O-H), so it cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor. This enables some interaction with polar protic solvents like ethanol.[7][8]
Because breaking the strong hydrogen bonds between water molecules requires a significant amount of energy, and 1-chloro-5-methoxypentane cannot reciprocate this hydrogen bonding, its solubility in water is very low.[2][4] In contrast, its interactions with organic solvents are energetically favorable.[5][6]
Diagram: Solute-Solvent Intermolecular Interactions
Caption: Dominant intermolecular forces with different solvent classes.
Predicted Solubility Profile in Organic Solvents
Based on its bifunctional nature, 1-chloro-5-methoxypentane is expected to be soluble in a wide array of organic solvents. Ethers and haloalkanes are generally miscible with most common organic solvents.[5][7][9]
Table 2: Predicted Solubility of 1-Chloro-5-methoxypentane in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High / Miscible | London Dispersion | The non-polar alkyl chain of the solute interacts favorably with the non-polar solvent.[3][5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | High / Miscible | Dipole-Dipole, London Dispersion | The solvent's dipole aligns with the polar C-Cl and C-O bonds of the solute, leading to strong interactions.[2] |
| Polar Protic | Ethanol, Methanol, Isopropanol | High / Miscible | H-Bond Acceptance, Dipole-Dipole, London Dispersion | The ether oxygen can accept hydrogen bonds from the alcohol solvent, and the alkyl portions interact well.[7] |
Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental determination is necessary. The following protocols provide a framework for both rapid screening and precise measurement.
Protocol 1: Qualitative Solubility Assessment
This rapid method is used to classify solubility into categories (e.g., soluble, sparingly soluble, insoluble) and is useful for initial solvent screening.
Methodology:
-
Preparation: Add approximately 20-30 mg of 1-chloro-5-methoxypentane to a small, clean test tube.
-
Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.[10][11]
-
Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a contrasting background. The absence of a second phase, cloudiness, or undissolved droplets indicates complete dissolution.
-
Classification:
-
Soluble: A clear, homogenous solution is formed with <1 mL of solvent.
-
Sparingly Soluble: Some dissolution occurs, but the solute does not fully dissolve in 1 mL of solvent.
-
Insoluble: No visible signs of dissolution.
-
Protocol 2: Quantitative Solubility Measurement (Isothermal Equilibrium Method)
This protocol determines the equilibrium concentration of a saturated solution at a specific temperature, providing precise solubility data (e.g., in mg/mL or mol/L).[12]
Methodology:
-
Preparation of Supersaturated Mixture: In a sealed vial, add an excess amount of 1-chloro-5-methoxypentane to a known volume of the solvent (e.g., 5 mL). The presence of a distinct, undissolved solute phase is critical.
-
Equilibration: Place the vial in a temperature-controlled shaker or stirring plate set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature for 2-4 hours for the excess solute to settle. To ensure complete removal of undissolved material, withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vial and carefully sample the supernatant.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analyze the concentration of 1-chloro-5-methoxypentane in the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Alternatively, for non-volatile solvents, a gravimetric method can be used: weigh a known volume of the supernatant, carefully evaporate the solvent under reduced pressure, and weigh the remaining solute residue.
-
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Diagram: Workflow for Quantitative Solubility Determination
Caption: Step-by-step workflow for the isothermal equilibrium method.
Conclusion
1-Chloro-5-methoxypentane is a moderately polar compound whose solubility is dictated by its dual chloroalkane and ether functionalities. It is predicted to be highly soluble to miscible in a broad spectrum of common organic solvents, including non-polar, polar aprotic, and polar protic systems. Its solubility is driven by a combination of London dispersion forces, dipole-dipole interactions, and its ability to act as a hydrogen bond acceptor. Conversely, its solubility in water is expected to be negligible. For applications requiring precise formulation or process design, the experimental protocols outlined in this guide provide a robust framework for obtaining reliable quantitative solubility data.
References
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
-
Filo. (2025, September 7). Why do haloalkanes easily dissolve in organic solvents?. [Link]
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EBSCO. Ethers | Chemistry | Research Starters. [Link]
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CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. [Link]
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Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]
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Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. [Link]
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Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]
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CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]
-
Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 5-methoxy-1-chloropentane
Preamble: Addressing the Data Scarcity for 5-methoxy-1-chloropentane
Theoretical Framework: The Significance of Boiling Point and Density
Before delving into experimental protocols, it is crucial to understand the significance of the properties being measured.
-
Boiling Point : The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1] This physical constant is a strong indicator of the substance's volatility and is dictated by the strength of its intermolecular forces.[2] For a molecule like 5-methoxy-1-chloropentane, these forces would be a combination of London dispersion forces (from the alkyl chain), dipole-dipole interactions (from the chloro and methoxy groups), but notably lacking hydrogen bonding capabilities. An experimentally determined boiling point serves as a crucial criterion for purity and can inform purification strategies such as distillation.[3]
-
Density : Defined as mass per unit volume, density is an intrinsic property of a substance under specified conditions of temperature and pressure.[4] It is influenced by molecular weight and the efficiency of molecular packing in the liquid state. For drug development professionals, density data is critical for formulation, manufacturing processes, and ensuring accurate dosage calculations.
Data Summary: Experimentally Determined Properties of 5-methoxy-1-chloropentane
As established, pre-existing, verified data for 5-methoxy-1-chloropentane is not available. The following table is therefore presented as a template to be populated with experimentally determined values.
| Property | Experimentally Determined Value | Temperature (°C) | Pressure (atm) |
| Boiling Point | TBD | N/A | To be recorded |
| Density | TBD g/mL | To be recorded | N/A |
Experimental Protocol: Boiling Point Determination via Simple Distillation
The simple distillation method is a reliable technique for determining the boiling point of a pure liquid sample, provided a sufficient volume (typically >5 mL) is available.[1] This method also serves as a purification step.
Causality Behind Experimental Choices
Simple distillation is chosen over other micro-methods (like the Thiele tube method) when a larger sample volume is available, as it provides a more stable and accurate boiling point reading that is less susceptible to localized superheating.[5] The constant temperature plateau observed during the distillation of a pure substance corresponds directly to its boiling point at the recorded atmospheric pressure.[3]
Step-by-Step Methodology
-
Apparatus Assembly : Assemble a simple distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean and dry. Use a heating mantle with a magnetic stirrer for uniform heating.
-
Sample Charging : Charge the distilling flask with 10-15 mL of 5-methoxy-1-chloropentane and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating and Observation : Begin heating the sample. Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Data Recording : Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature on the thermometer remains constant). This constant temperature is the boiling point.[5]
-
Pressure Recording : Record the ambient atmospheric pressure from a laboratory barometer, as boiling point is pressure-dependent.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Experimental Protocol: Density Determination via Pycnometer
For an accurate determination of liquid density, the use of a pycnometer (specific gravity bottle) is recommended. This method provides higher precision than using a graduated cylinder.
Causality Behind Experimental Choices
A pycnometer is a flask with a ground-glass stopper that has a fine capillary tube running through it. This design allows for a very precise and reproducible volume to be measured, minimizing errors associated with reading a meniscus in a graduated cylinder.[6] By accurately measuring the mass of this known volume of liquid, a precise density can be calculated.
Step-by-Step Methodology
-
Preparation : Clean and thoroughly dry the pycnometer.
-
Mass of Empty Pycnometer : Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass.
-
Filling the Pycnometer : Fill the pycnometer with 5-methoxy-1-chloropentane. Insert the stopper, allowing excess liquid to emerge from the capillary. This ensures the volume is precisely that of the pycnometer.
-
Thermostating : Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C). This is critical as density is temperature-dependent.[4]
-
Final Mass Measurement : Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it. Record this mass.
-
Volume Calibration : Repeat steps 1-5 using deionized water. Using the known density of water at the specific temperature, the exact volume of the pycnometer can be calculated.
-
Calculation :
-
Mass of liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)
-
Volume of liquid = Volume of pycnometer (determined from water calibration)
-
Density = Mass of liquid / Volume of liquid
-
Experimental Workflow: Density Determination
Sources
Strategic Sourcing and Synthetic Applications of High-Purity 1-Chloro-5-methoxypentane
Abstract 1-Chloro-5-methoxypentane (CAS: 22692-45-1) is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This technical whitepaper provides drug development professionals with a comprehensive analysis of the current supplier landscape, pricing economics, and field-proven synthetic methodologies for maximizing yield in nucleophilic substitution workflows.
Chemical Identity & Structural Significance
Before evaluating procurement strategies, it is essential to understand the structural utility of the compound. 1-Chloro-5-methoxypentane (Molecular Formula: C
Causality in Molecular Design:
In scalable pharmaceutical synthesis, the choice of a chloride leaving group over a bromide or iodide is highly intentional. Chlorides exhibit lower reactivity, which suppresses unwanted base-catalyzed elimination (E2) side reactions and prevents thermal runaway during large-scale alkylations. Concurrently, the terminal methoxy group acts as a robust, non-reactive ether linkage during basic or reductive steps. If a terminal hydroxyl is required later in the synthetic pathway, this methoxy group functions as a masked alcohol and can be selectively cleaved using boron tribromide (BBr
Sourcing: Supplier Landscape & Pricing Economics
Procuring high-purity (>95%) 1-Chloro-5-methoxypentane is critical. Lower purity grades often contain homologous impurities (such as 1-chloro-4-methoxybutane or 1-chloro-6-methoxyhexane) which possess nearly identical retention factors (
The table below summarizes the current market landscape for research-grade, high-purity 1-Chloro-5-methoxypentane based on catalog availability.
Table 1: Commercial Suppliers and Representative Pricing for 1-Chloro-5-methoxypentane (CAS: 22692-45-1)
| Supplier | Catalog / SKU | Purity | Representative Quantity | Estimated Price (USD)* |
| Sigma-Aldrich | ENA308584765 | >95% | 1 g - 5 g | $80 - $150 / g |
| ChemScene | CS-0959714 | 97% | 1 g - 10 g | $45 - $90 / g |
| BLD Pharm | BD01074539 | 95%+ | 1 g - 5 g | $50 - $100 / g[1] |
| chemPUR | N/A | 95% | Bulk Inquiry | Custom Quote |
(Note: Pricing is representative of standard research-grade catalog values and fluctuates based on regional availability, shipping constraints, and institutional discounts. For up-to-date pricing, researchers should consult the direct or .)
Experimental Protocol: Self-Validating S 2 Alkylation
To demonstrate the utility of 1-Chloro-5-methoxypentane, the following protocol outlines a highly optimized, self-validating nucleophilic substitution (S
Causality of Experimental Choices:
-
Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It accelerates the S
2 pathway by leaving the nucleophile unsolvated and highly reactive, unlike protic solvents which hydrogen-bond and deactivate the nucleophile. -
Base Selection (K
CO ): Potassium carbonate is utilized instead of stronger bases (like NaH or KOtBu) to minimize the risk of base-catalyzed dehydrohalogenation (elimination) of the alkyl chloride. -
Catalyst Addition (KI): A catalytic amount of Potassium Iodide (KI) is added to facilitate a Finkelstein reaction in situ. The iodide transiently replaces the chloride, forming a more reactive alkyl iodide intermediate. This drastically accelerates the overall reaction rate without compromising the stability of the starting material.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of the target secondary amine in anhydrous Acetonitrile to achieve a 0.2 M concentration.
-
Activation: Add 2.0 equivalents of finely powdered, anhydrous K
CO and 0.1 equivalents of KI. Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion and initial deprotonation of the amine. -
Electrophile Addition: Slowly add 1.2 equivalents of high-purity1 dropwise via syringe[1]. The slight stoichiometric excess ensures complete consumption of the valuable amine precursor.
-
Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 70°C under continuous stirring.
-
In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation Check: The system is self-validating; the complete disappearance of the amine starting material spot and the emergence of a single, less polar product spot confirm successful substitution and the absence of over-alkylation.
-
Quenching & Workup: Once complete (typically 12-18 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K
CO , KCl, KI). Concentrate the filtrate under reduced pressure. -
Extraction: Redissolve the crude residue in Ethyl Acetate and wash sequentially with saturated aqueous NaHCO
and brine. Dry the organic layer over anhydrous Na SO . -
Purification: Purify via flash column chromatography to isolate the final methoxy-pentyl derivative.
Process Visualization
The following diagram maps the logical flow and decision gates of the described S
Workflow for SN2 Alkylation using 1-Chloro-5-methoxypentane.
References
-
Title: 1-Chloro-5-methoxypentane | ChemScene | Chemikart Source: chemikart.com URL: [Link]
-
Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH Source: chembuyersguide.com URL: [Link]
Sources
Introduction: The Synthetic Utility of Bifunctional Linkers
An In-depth Technical Guide to Bifunctional Chloro-Alkoxy-Alkanes: Surrogates for 1-Chloro-5-methoxypentane
Senior Application Scientist Note: Initial analysis of the provided PubChem CID 12336392 revealed a discrepancy, as it corresponds to 1-Chloro-5-methoxynaphthalene, not 1-Chloro-5-methoxypentane.[1] Due to the limited direct information on 1-Chloro-5-methoxypentane, this guide has been structured to provide a comprehensive technical overview of the closely related and functionally analogous ω-chloro-alkoxy-alkanes. The principles, reactions, and potential applications discussed herein are grounded in the chemistry of similar structures and are intended to serve as a robust resource for researchers, scientists, and drug development professionals.
Bifunctional molecules containing both a chloro and a methoxy group are valuable intermediates in organic synthesis. The presence of two distinct functional groups—a reactive alkyl chloride and a relatively inert methoxy ether—allows for selective and sequential chemical transformations. This dual functionality makes them ideal as linkers or building blocks in the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The chloro group serves as a versatile handle for nucleophilic substitution, while the methoxy group can influence solubility and conformational properties.
Physicochemical and Spectroscopic Profile
Table 1: Comparative Physicochemical Properties of Related Compounds
| Property | 1-Chloro-5-ethoxypentane (CID: 18002176)[2] | 1-Chloro-5-methylhexane (CID: 107699)[3] | 1-Chloro-5-methoxyheptane (CID: 13924041)[4] |
| Molecular Formula | C7H15ClO | C7H15Cl | C8H17ClO |
| Molecular Weight | 150.64 g/mol | 134.65 g/mol | 164.67 g/mol |
| XLogP3 | 2.4 | Not Available | 2.7 |
| Boiling Point | Not Available | Not Available | Not Available |
Spectroscopic data is crucial for the identification and characterization of these molecules. For a compound like 1-chloro-5-methoxypentane, one would expect to see characteristic signals in its NMR and IR spectra.
Synthesis Strategies
The synthesis of ω-chloro-methoxy-alkanes can be approached in several ways, typically involving the etherification of a chloroalkanol or the chlorination of a methoxyalkanol. A common method involves the reaction of a dihaloalkane with sodium methoxide, where the reactivity difference between the two halogen atoms can be exploited for selective substitution. For instance, 1,5-dichloropentane can be reacted with one equivalent of sodium methoxide to yield 1-chloro-5-methoxypentane.
A related synthetic approach is documented for the preparation of 1-chloro-3-methoxy-5-methylbenzene, where a dichloro-substituted aromatic compound is reacted with sodium methoxide to replace one of the chloro groups with a methoxy group.[5] While this is an aromatic substitution, the principle of using sodium methoxide as a nucleophile to displace a chloride is analogous.
Hypothetical Laboratory Protocol: Synthesis of 1-Chloro-5-methoxypentane
Objective: To synthesize 1-chloro-5-methoxypentane from 1,5-dichloropentane.
Materials:
-
1,5-Dichloropentane
-
Sodium methoxide
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1,5-dichloropentane (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide (1 equivalent) in anhydrous methanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 1-chloro-5-methoxypentane.
Caption: Synthesis of 1-Chloro-5-methoxypentane.
Reactivity and Synthetic Applications
The primary mode of reactivity for 1-chloro-5-methoxypentane and its analogs is nucleophilic substitution at the carbon bearing the chlorine atom. The chloride ion is a good leaving group, making the molecule susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
These compounds readily undergo SN2 reactions with various nucleophiles to introduce the 5-methoxypentyl moiety into a target molecule. Common nucleophiles include amines, azides, cyanides, and carbanions. The reaction of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide, for example, results in both substitution and elimination products, highlighting the competitive nature of these pathways.[6]
A comparative guide on the reactivity of 1-bromo-5-methoxypentane and 1-chloro-5-methoxypentane emphasizes that the bromo- derivative is significantly more reactive due to the better leaving group ability of bromide compared to chloride.[7] This implies that reactions with 1-chloro-5-methoxypentane may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to its bromo- analog.[7]
Caption: Generalized SN2 reaction pathway.
Role in Drug Discovery and Development
Both the chloro and methoxy functional groups play significant roles in modulating the properties of drug candidates.[8][9]
-
The Chloro Group: The substitution of a hydrogen atom with a chlorine atom can lead to substantial improvements in potency and can favorably alter pharmacokinetic parameters.[10] Chlorine is a common substituent in FDA-approved drugs and is often introduced to enhance binding affinity through halogen bonding and to block metabolic sites, thereby increasing the drug's half-life.[11]
-
The Methoxy Group: The methoxy group is also prevalent in many natural products and synthetic drugs.[9] It can act as a hydrogen bond acceptor and its presence can influence the conformation of a molecule, which can be critical for receptor binding. The metabolic stability of the methoxy group is also a key consideration in drug design.
The bifunctional nature of 1-chloro-5-methoxypentane makes it a useful scaffold for creating libraries of compounds for high-throughput screening. The chloro group can be functionalized with a variety of building blocks, while the methoxy group can be retained to influence physicochemical properties.
Safety and Handling
While a specific safety data sheet for 1-chloro-5-methoxypentane is unavailable, related compounds like 1-chloro-5-methylhexane are classified as flammable liquids that can cause skin and eye irritation.[3][12] It is recommended to handle these types of chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14]
Conclusion
Although direct, in-depth information on 1-chloro-5-methoxypentane is scarce, by examining its structural analogs, we can confidently deduce its chemical behavior and potential utility. As a bifunctional molecule, it represents a versatile building block for organic synthesis, particularly in the construction of novel therapeutic agents. Its value lies in the orthogonal reactivity of its chloro and methoxy groups, enabling chemists to strategically elaborate molecular complexity. Further research into the synthesis and reactivity of this and similar compounds is warranted to fully exploit their potential in chemical and pharmaceutical research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18002176, 1-Chloro-5-ethoxypentane. [Link]
-
Georganics. 1-Chloro-5-methylhexane - High purity | EN. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13924041, 1-Chloro-5-methoxyheptane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12336392, 1-Chloro-5-methoxynaphthalene. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Friederang, A. W., & Tarbell, D. S. (1971). Stereochemical consequences of methoxyl participation. Absolute configuration of 2-chloro-5-methoxypentane. The Journal of Organic Chemistry, 36(16), 2244–2247. [Link]
-
Organic Syntheses. (2004). (2R,4R)-1,5-DICHLORO-2,4-PENTANEDIOL. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5781154, 1-Chloro-5-methoxy-2-pentene. [Link]
-
PrepChem.com. Synthesis of Step B 1-Chloro-5-hydroxymethyl-dibenzo[a,d]cyclo heptene. [Link]
-
Study.com. Give the structures of the two major products obtained from the reaction of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide in methanol. [Link]
-
G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105142. [Link]
-
Virginia Tech. New drug combo targets PRMT5 to fight deadly cancers. [Link]
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Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry, 65(3), 1945–1961. [Link]
-
Pearson. When 1-chloro-2-methylcyclopentane is heated in methanol, the reaction yields two substitution and two elimination products. [Link]
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- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]
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Strategic Applications of Omega-Chloroalkyl Ethers in Medicinal Chemistry: From Scaffold Decoration to MDR Reversal
Executive Summary
In the intricate landscape of drug design, the optimization of a lead compound often hinges on the precise modulation of its physicochemical properties. Omega-chloroalkyl ethers—bifunctional molecules characterized by a terminal chlorine atom separated from an ether oxygen by an alkyl chain (e.g., 3-chloropropyl or 4-chlorobutyl ethers)—serve as indispensable building blocks in medicinal chemistry[1]. Unlike their highly reactive and toxic alpha-chloro counterparts, omega-chloroalkyl ethers provide a stable, controlled means to append solubilizing pharmacophores to hydrophobic drug scaffolds. This whitepaper explores the mechanistic rationale, chemical causality, and practical methodologies for utilizing omega-chloroalkyl ethers, with a specific focus on their role in synthesizing agents that reverse multidrug resistance (MDR) in oncology.
Mechanistic Rationale in Drug Design
Modulating Physicochemical Properties
The transition from a biologically active hit to a viable clinical candidate frequently requires adjusting the partition coefficient (LogP) and aqueous solubility. Flat, aromatic heterocycles (such as acridones and phenoxazines) often suffer from poor bioavailability due to excessive lipophilicity. Omega-chloroalkyl ethers act as flexible, electrophilic linkers that allow chemists to perform late-stage functionalization[2]. By displacing the terminal chloride with basic secondary amines (e.g., morpholine, piperidine), researchers can introduce a protonatable nitrogen center. This modification drastically lowers the LogP, increases aqueous solubility at physiological pH, and provides a hydrogen-bond acceptor via the ether oxygen[1].
Reversing Multidrug Resistance (MDR)
A critical application of omega-chloroalkyl ether functionalization is the development of P-glycoprotein (P-gp) efflux pump inhibitors. P-gp overexpression actively extrudes chemotherapeutics like vinblastine from cancer cells, leading to MDR. Studies have demonstrated that appending an omega-chloroalkyl ether linker terminating in a basic amine to a phenoxazine or acridone core generates potent MDR modulators[1],[3]. The ether-alkyl chain provides the necessary steric flexibility for the terminal amine to competitively bind within the P-gp pocket, inhibiting the efflux of the primary antineoplastic agent and restoring intracellular drug concentrations[3]. Similar structural optimizations using chloroalkyl ethers have also been successfully deployed in the discovery of broad-spectrum antimalarials[4].
Caption: Pharmacological optimization pathway for MDR reversal using omega-chloroalkyl ether linkers.
Chemical Reactivity & Causality: The Case for Chlorides
When designing a synthetic route, a medicinal chemist must choose between appending an alkyl chloride, bromide, or iodide. Omega-chloroalkyl ethers are deliberately selected for their optimal balance of stability and reactivity.
Alkyl chlorides are significantly less reactive toward unintended nucleophilic attack or premature elimination compared to bromides and iodides. This inherent stability allows the chloroalkyl ether moiety to survive harsh upstream synthetic conditions, such as Ullmann condensations or Buchwald-Hartwig cross-couplings, without degrading[3],[4].
However, this stability becomes a kinetic barrier during the final amination step. To overcome the poor leaving-group ability of the chloride ion, the Finkelstein activation strategy is employed. By introducing a catalytic amount of sodium iodide (NaI), the stable chloride is transiently converted into a highly reactive alkyl iodide in situ. This intermediate rapidly undergoes
Caption: Workflow of Finkelstein-assisted N-alkylation using omega-chloroalkyl ethers.
Experimental Methodology: Iodide-Catalyzed Nucleophilic Substitution
The following protocol details the functionalization of an omega-chloroalkyl scaffold. Every step is designed as a self-validating system to ensure high fidelity and yield.
Objective: Append morpholine to a 10-(3-chloropropyl)phenoxazine core to generate an MDR-reversing candidate.
-
Reaction Assembly: In an oven-dried Schlenk flask purged with argon, dissolve 10-(3-chloropropyl)phenoxazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent. By lacking hydrogen-bond donors, it leaves the amine nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the
pathway.
-
-
Halogen Activation: Add anhydrous Sodium Iodide (NaI) (0.2 eq) to the solution and stir for 15 minutes at ambient temperature.
-
Causality: The catalytic iodide displaces the terminal chloride to form a transient alkyl iodide, priming the molecule for nucleophilic attack[1].
-
-
Nucleophilic Addition: Add anhydrous
(1.5 eq) followed by morpholine (2.5 eq). Heat the reaction mixture to 80°C.-
Causality:
acts as a non-nucleophilic acid scavenger. It neutralizes the HCl/HI generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
-
-
Validation Checkpoint 1 (TLC Monitoring): After 12 hours, analyze the mixture via Thin Layer Chromatography (Eluent: Hexane/EtOAc 6:4). The reaction is self-validated as complete when the high-
starting material spot is entirely replaced by a low- , UV-active product spot (indicative of the highly polar basic amine). -
Quench and Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and quench with distilled water. Extract the aqueous layer twice with EtOAc.
-
Critical Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) at least 5 times.
-
Causality: DMF is miscible with both water and organic solvents. Extensive brine washing forces the DMF into the aqueous phase, preventing it from co-eluting during silica gel chromatography and interfering with downstream in vitro biological assays.
-
-
Validation Checkpoint 2 (LC-MS): Dry the organic layer over
, concentrate in vacuo, and analyze the crude residue via Liquid Chromatography-Mass Spectrometry (LC-MS). The spectrum must display the target ion, confirming the covalent attachment of the morpholine ring.
Quantitative Data: Physicochemical Impact
The strategic addition of omega-chloroalkyl ether-derived side chains has a profound, measurable impact on the pharmacological efficacy of flat aromatic scaffolds. Table 1 summarizes the fold-increase in intracellular vinblastine accumulation in multidrug-resistant KBChR-8-5 cancer cells following the administration of various functionalized derivatives[2],[1],[3].
Table 1: Impact of Omega-Chloroalkyl Ether-Derived Side Chains on MDR Reversal
| Scaffold Base | Linker Chain | Terminal Amine | Fold-Increase in Vinblastine Uptake (MDR Cells) | Target Mechanism |
| Phenoxazine | 3-chloropropyl | Morpholine | ~4.5x | P-gp Efflux Inhibition |
| Phenoxazine | 4-chlorobutyl | Piperidine | ~5.2x | P-gp Efflux Inhibition |
| 2-Bromoacridone | 3-chloropropyl | N,N-diethylamine | ~1.9x | P-gp / Calmodulin Inhibition |
| 2-Methoxyacridone | 4-chlorobutyl | Bis(hydroxyethyl)amine | ~13.1x | P-gp Efflux Inhibition |
Safety & Toxicity Considerations
When working with chloroalkyl ethers, it is imperative to distinguish between omega-chloroalkyl ethers and alpha-chloroalkyl ethers.
Alpha-chloroalkyl ethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are highly regulated, known human carcinogens[5]. Their toxicity stems from the proximity of the ether oxygen's lone pairs to the chlorine-bearing carbon. This structural arrangement allows for the rapid expulsion of the chloride ion to form a highly stabilized, fiercely electrophilic oxocarbenium ion, which directly and irreversibly alkylates DNA[5].
Conversely, in omega-chloroalkyl ethers (e.g., 3-chloropropyl ethers), the halogen is separated from the oxygen by two or more carbons. This distance prevents the resonance stabilization required to form oxocarbenium intermediates. While omega-chloroalkyl ethers still possess alkylating potential and require stringent laboratory safety protocols (fume hoods, appropriate PPE), they lack the extreme, direct genotoxicity associated with their alpha-chloro counterparts, making them highly manageable and valuable tools in modern drug discovery[5].
References
1.[2] Anti-calmodulin acridone derivatives modulate vinblastine resistance in multidrug resistant (MDR) cancer cells. PubMed (National Institutes of Health). URL:[Link] 2.[1] Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells. PubMed (National Institutes of Health). URL:[Link] 3.[3] Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity. PubMed (National Institutes of Health). URL:[Link] 4.[4] Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials. PMC (National Institutes of Health). URL:[Link] 5.[5] Chloroalkyl Ethers: Ambient Water Quality Criteria. United States Environmental Protection Agency (EPA). URL:[Link]
Sources
- 1. Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-calmodulin acridone derivatives modulate vinblastine resistance in multidrug resistant (MDR) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization of multidrug resistant (MDR) cancer cells to vinblastine by novel acridones: correlation between anti-calmodulin activity and anti-MDR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Technical Note: Scalable Synthesis of 1-Chloro-5-methoxypentane via Controlled Desymmetrization
Abstract & Scope
This guide details the synthesis of 1-chloro-5-methoxypentane (CAS: 22692-45-1) starting from 1,5-pentanediol . This bifunctional molecule serves as a critical "linker" moiety in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where precise chain lengths and orthogonal reactivity are paramount.
The core challenge addressed here is the desymmetrization of a symmetrical diol. Standard alkylation often leads to statistical mixtures (dialkylated, monoalkylated, and unreacted starting material). This protocol utilizes a high-dilution strategy combined with deoxychlorination to achieve high purity (>95%) and scalable yields.
Retrosynthetic Analysis & Strategy
The synthesis is executed in two distinct stages to maximize chemoselectivity:
-
Stage 1 (Desymmetrization): Controlled mono-O-methylation using a Williamson ether synthesis approach with excess diol to suppress dimethylation.
-
Stage 2 (Functional Group Interconversion): Conversion of the remaining primary alcohol to a chloride using thionyl chloride (
) with pyridine to prevent acid-catalyzed ether cleavage.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway emphasizing the desymmetrization of 1,5-pentanediol.
Experimental Protocols
Stage 1: Synthesis of 5-Methoxy-1-pentanol
Objective: Selectively methylate one hydroxyl group while minimizing the formation of 1,5-dimethoxypentane.
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role | Hazards |
| 1,5-Pentanediol | 3.0 - 5.0 | Substrate | Irritant |
| Sodium Hydride (60% in oil) | 1.0 | Base | Flammable solid, reacts violently with water |
| Methyl Iodide (MeI) | 1.0 | Electrophile | Carcinogen, volatile, acute toxin |
| THF (Anhydrous) | Solvent | Medium | Flammable, peroxide former |
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel under
atmosphere. -
Deprotonation:
-
Suspend NaH (1.0 eq) in anhydrous THF (0.5 M concentration relative to NaH). Cool to 0°C.[3]
-
Add 1,5-pentanediol (3.0 to 5.0 eq) slowly to the NaH suspension.
-
Note: The excess diol acts as a statistical buffer. The probability of a mono-alkoxide encountering MeI is higher than that of a mono-ether alkoxide.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until
evolution ceases.
-
-
Methylation:
-
Cool the mixture back to 0°C.
-
Add Methyl Iodide (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Workup:
-
Quench carefully with saturated aqueous
. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification (Critical):
-
The crude oil contains the product, unreacted diol, and trace dimethyl ether.
-
Vacuum Distillation: Perform fractional distillation.
-
Fraction 1: Dimethyl ether (lowest bp).
-
Fraction 2:5-Methoxy-1-pentanol (Target, bp ~188°C at atm, collect at corresponding reduced pressure).
-
Residue: Unreacted 1,5-pentanediol (Recycle for next batch).
-
-
Stage 2: Synthesis of 1-Chloro-5-methoxypentane
Objective: Convert the primary alcohol to a chloride using Thionyl Chloride (
Reagents & Materials
| Reagent | Equiv.[1][2][3] | Role | Hazards |
| 5-Methoxy-1-pentanol | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 1.2 | Chlorinating Agent | Corrosive, releases HCl/SO2 gas |
| Pyridine | 1.5 | Base/Scavenger | Toxic, stench |
| DCM (Dichloromethane) | Solvent | Medium | Volatile |
Protocol
-
Setup: Dry 2-neck RBF with a gas outlet connected to a dilute NaOH scrubber (to neutralize
and gases). -
Addition:
-
Dissolve 5-Methoxy-1-pentanol (1.0 eq) and Pyridine (1.5 eq) in dry DCM (0.5 M). Cool to 0°C.[3]
-
Add
(1.2 eq) dropwise via syringe or addition funnel. Caution: Exothermic reaction with gas evolution.
-
-
Reaction:
-
Stir at 0°C for 30 minutes.
-
Remove ice bath and heat to reflux (approx. 40°C) for 2-4 hours.
-
Monitor: Check TLC or GC-MS for disappearance of alcohol.
-
-
Workup:
-
Purification:
-
Purify by vacuum distillation or flash chromatography (Silica gel, Hexanes/EtOAc gradient) if high purity is required.
-
Product: Colorless to pale yellow liquid.[7]
-
Process Logic & Troubleshooting
The following decision tree illustrates the critical control points during the synthesis to ensure safety and purity.
Figure 2: Operational workflow highlighting safety checks (gas scrubbing) and purification logic.
Analytical Validation
To certify the identity of the synthesized 1-chloro-5-methoxypentane , compare experimental data against these expected values:
| Parameter | Expected Value / Signal | Interpretation |
| Physical State | Clear liquid | Purity check (yellowing indicates impurities) |
| Boiling Point | ~70-80°C @ 15 mmHg | Estimated based on homologues (1-chloro-6-methoxyhexane) |
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | Internal methylene chain | |
| GC-MS | M+ peak at m/z ~136/138 | Characteristic 3:1 isotope ratio for Chlorine ( |
References
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General reference for Williamson Ether Synthesis and NaH handling).
-
Wiberg, K. B., & Bailey, W. F. (1995). "The reaction of 1,4-diiodobicyclo[2.2.2]octane with organolithiums." Journal of Organic Chemistry, 60(23), 7439-7448. Link (Demonstrates selective functionalization strategies).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1993). "7-Methoxypthalide".[6] Org.[2][5] Synth. 72, 163. Link (Validates the use of
with methoxy-containing substrates without ether cleavage). -
GuideChem. (2023). "5-Methoxy-1-pentanol Properties and Safety". Link (Physical property verification).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. data.epo.org [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. labs.chem.byu.edu [labs.chem.byu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Chloro-5-ethoxypentane | C7H15ClO | CID 18002176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-1-pentanol [chembk.com]
Application Note: Preparation of (5-Methoxypentyl)magnesium Chloride
Executive Summary
This application note details the optimized protocol for synthesizing (5-methoxypentyl)magnesium chloride from 1-chloro-5-methoxypentane . While alkyl chlorides are generally more cost-effective than their bromide or iodide counterparts, they exhibit significantly higher kinetic barriers to Grignard formation. This protocol addresses the specific challenges of initiation latency and surface passivation inherent to alkyl chlorides, utilizing an iodine/1,2-dibromoethane activation strategy in Tetrahydrofuran (THF).[1]
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Mechanistic Insight
The Chloride Challenge
The carbon-chlorine bond (Bond Dissociation Energy ~81 kcal/mol) is stronger than the C-Br bond (~68 kcal/mol). Consequently, 1-chloro-5-methoxypentane resists the initial Single Electron Transfer (SET) from the magnesium surface, leading to prolonged induction periods .
-
Risk: Accumulation of unreacted halide during the induction phase can lead to a sudden, violent exotherm (runaway reaction) once initiation occurs.
-
Solution: We utilize a "high-concentration initiation" technique using a sacrificial activator (1,2-dibromoethane) to etch the MgO passivation layer.
The Methoxy Group Effect
The terminal methoxy group at the C5 position acts as a Lewis base.
-
Chelation: It effectively coordinates with the magnesium center, forming an intramolecular or intermolecular chelate.
-
Impact: This coordination stabilizes the Grignard reagent in solution, preventing precipitation, but can slightly reduce nucleophilicity compared to non-functionalized alkyl chains. It also increases the solubility of the organometallic species in THF.
Reaction Mechanism
The formation follows a radical mechanism on the magnesium surface.
Figure 1: Surface-mediated radical mechanism for Grignard formation. Note the critical role of activation in exposing "Clean Mg".
Material Specifications
| Component | Specification | Role |
| Substrate | 1-Chloro-5-methoxypentane (>98%) | Precursor. Must be dry (<0.05% H2O). |
| Metal | Magnesium Turnings (Grignard grade) | Source of Mg(0). |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Stabilizing solvent. Inhibitor-free preferred. |
| Activator A | Iodine ( | Visual indicator of activation; etchant. |
| Activator B | 1,2-Dibromoethane (DBE) | "Entrainment" agent; highly reactive. |
| Inert Gas | Nitrogen ( | Exclusion of moisture and |
Safety Protocol (RAMP)
-
Runaway: The induction period is the primary hazard. NEVER add the entire bulk of alkyl chloride until initiation is confirmed (exotherm + color change).
-
Asphyxiation: Nitrogen/Argon displacement. Use in a well-ventilated fume hood.[2]
-
Moisture: Water destroys the reagent and produces HCl/Heat. All glassware must be oven-dried (120°C) for >2 hours and flame-dried under vacuum.
-
Pyrophoric: While this specific Grignard is not strictly pyrophoric, it is highly flammable and reactive.
Experimental Protocol
Setup
-
Equip a 3-neck Round Bottom Flask (RBF) with:
-
Reflux condenser (connected to inert gas line).
-
Pressure-equalizing addition funnel.[3]
-
Internal thermometer (optional but recommended).
-
Magnetic stir bar (egg-shaped for grinding effect).
-
-
Flame-dry the entire apparatus under vacuum.[4] Backfill with
. Repeat 3x. -
Add Magnesium Turnings (1.2 equivalents relative to halide) to the flask against a positive flow of
.
Activation (The "Iodine Trick")
-
Add anhydrous THF to cover the Mg turnings (approx. 5–10 mL for a 100 mmol scale).
-
Add a single crystal of Iodine . The solution will turn dark brown.[3]
-
Optional: Add 2-3 drops of 1,2-dibromoethane .
-
Heat the mixture gently with a heat gun or oil bath until the solvent boils.
-
Observation: Activation is successful when the brown iodine color fades to colorless/grey, indicating the formation of
and exposure of fresh metal.
Initiation
-
Prepare the substrate solution: Dissolve 1-Chloro-5-methoxypentane (1.0 equiv) in anhydrous THF (concentration ~2M).
-
Add 5-10% of this substrate solution to the activated Mg.[1]
-
Stop stirring briefly to allow local concentration buildup at the metal surface.
-
Apply heat to bring to a gentle reflux.
-
Confirmation: Look for turbidity (cloudiness), spontaneous boiling (exotherm) even after heat source removal, and the disintegration of Mg turnings.
Elongation (Addition)
-
Once initiation is confirmed, resume stirring.
-
Add the remaining substrate solution dropwise via the addition funnel.
-
Rate Control: Adjust the addition rate to maintain a gentle reflux without external heating. If the reflux stops, STOP ADDITION and apply external heat until reflux resumes.
-
Note: Alkyl chlorides often require external heating (oil bath at 70°C) throughout the addition to maintain the reaction, unlike bromides which are often self-sustaining.
-
Digestion
-
After addition is complete, heat the reaction at reflux for 1–2 hours .
-
Cool to room temperature. The solution should be grey/brown and slightly viscous.
Process Workflow
Figure 2: Operational workflow for Grignard synthesis. The decision diamond at "Check" is critical for safety.
Quality Control: Knochel Titration
Standard acid/base titration is often inaccurate due to the presence of basic magnesium alkoxides (from atmospheric oxidation). The Knochel method is specific to the Carbon-Magnesium bond.
Reagents:
-
Titrant: 1.0 M
in THF (weighed accurately). -
Analyte Solution: 0.5 M LiCl in THF (anhydrous).
Procedure:
-
Flame dry a vial and add accurately weighed
(approx 100 mg). -
Dissolve
in 2-3 mL of the 0.5 M LiCl/THF solution. Solution is dark brown.[3][5] -
Cool to 0°C.
-
Add the prepared Grignard reagent dropwise via a syringe until the brown color just disappears (becomes clear/yellow).
-
Calculation:
References
-
BenchChem. (2025).[5] Synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane.[5]Link (Accessed via search result 1.16).
- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (n.d.). Grignard Reagents - Preparation and Safety.[1][2] Technical Bulletin AL-134.
-
Organic Syntheses. (1925).[6] N-Butyl Chloride and General Alkyl Halide Preparation. Coll. Vol. 1, p. 142. Link (General background on alkyl chloride reactivity).
-
Smolecule. (2026).[1] Synthesis and Application of Alkyl Grignard Reagents.Link (Accessed via search result 1.1).
Sources
Application Note: 1-Chloro-5-methoxypentane in Ligand Design & Synthesis
Executive Summary
1-Chloro-5-methoxypentane (CAS: 3577-82-0) is a bifunctional alkylating agent critical for introducing the 5-methoxypentyl motif into molecular scaffolds. Its structural utility lies in the 5-carbon aliphatic chain, which provides an optimal balance of lipophilicity and steric flexibility, terminated by a methoxy group capable of acting as a weak Lewis base.
This guide details the use of 1-chloro-5-methoxypentane in synthesizing methoxy-functionalized ligands . These ligands are pivotal in two major fields:
-
Organometallic Catalysis: Creating "hemilabile" ether-phosphine (P~O) ligands that stabilize metal centers while permitting substrate access during catalytic cycles.
-
Medicinal Chemistry: Installing flexible ether linkers to modulate solubility (LogP) and receptor binding affinity in drug candidates (e.g., GPCR agonists).
Part 1: Reagent Profile & Mechanistic Insight
The reagent features a primary alkyl chloride and a distal methyl ether. The chloride is the electrophilic handle, while the ether acts as a masked donor or polar terminus.
| Property | Specification | Implication for Synthesis |
| Structure | Cl-(CH₂)₅-OCH₃ | Bifunctional: Electrophile (Cl) + Donor (OMe) |
| Leaving Group | Chloride ( | Moderate leaving group ability. Often requires activation (Finkelstein) or high heat/strong nucleophiles. |
| Boiling Point | ~60-62°C (12 mmHg) | Volatile under high vacuum; product isolation often requires careful distillation or column chromatography. |
| Solubility | Organic Solvents | Miscible in DMF, THF, DCM, Acetonitrile. |
Mechanistic Challenge: The Chloride Barrier
Direct
-
Solution: In situ or stepwise activation via the Finkelstein Reaction (Cl
I) is the industry standard to boost yields from <40% to >85%.
Part 2: Critical Workflow - Finkelstein Activation
Use this protocol if your nucleophile is sensitive or sterically hindered.
This process converts 1-chloro-5-methoxypentane into the highly reactive 1-iodo-5-methoxypentane .
Diagram 1: Activation & Coupling Workflow
Caption: Conversion of the chloro-precursor to the iodo-analog significantly accelerates subsequent nucleophilic substitution.
Protocol A: Preparation of 1-Iodo-5-methoxypentane
-
Reagents:
-
1-Chloro-5-methoxypentane (1.0 eq)
-
Sodium Iodide (NaI) (2.0 eq)
-
Acetone (Dry, 0.5 M concentration relative to substrate)
-
-
Procedure:
-
Dissolve NaI in dry acetone in a round-bottom flask (NaI is soluble; NaCl is not).
-
Add 1-chloro-5-methoxypentane dropwise.
-
Reflux at 60°C for 12–18 hours. A white precipitate (NaCl) will form.
-
Validation: Monitor by GC-MS or TLC (Hexane/EtOAc). The iodide typically has a lower Rf and distinct staining behavior.
-
-
Workup:
Part 3: Application Protocols
Application 1: Synthesis of Hemilabile Phosphine Ligands (P~O)
Target: Diphenyl(5-methoxypentyl)phosphine This ligand class is used in Palladium or Nickel catalysis (e.g., ethylene oligomerization), where the methoxy arm temporarily coordinates to the metal, stabilizing coordinatively unsaturated intermediates.
Reaction:
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Deprotonation:
-
Charge with Diphenylphosphine (
) (1.0 eq) and anhydrous DMSO. -
Add Potassium tert-butoxide (
) (1.1 eq) at 0°C. Stir for 30 min to generate the bright orange/red phosphide anion ( ).
-
-
Alkylation:
-
Add 1-chloro-5-methoxypentane (1.2 eq) dropwise. Note: If using the chloro-derivative directly, heating is required. If using the iodo-derivative from Part 2, room temperature is sufficient.
-
Heat to 60°C for 4 hours.
-
-
Quench & Isolation:
Application 2: Synthesis of Ether-Linked Drug Scaffolds (O-Alkylation)
Target: 4-(5-methoxypentyloxy)benzaldehyde (Precursor for reductive amination)
Reaction:
Step-by-Step Protocol:
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 1-Chloro-5-methoxypentane (1.2 eq),
(2.0 eq), KI (0.1 eq - Catalytic Finkelstein). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Workup:
-
Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.
-
Wash organic layer extensively with water (to remove DMF) and LiCl solution.
-
Part 4: The Hemilability Concept
Why use a 5-methoxypentyl chain? The specific length (C5) allows the methoxy group to fold back and coordinate to a metal center (M) without creating excessive ring strain (forming a pseudo-7-membered chelate ring).
Diagram 2: Hemilabile Catalyst Cycle
Caption: The "Open-Close" mechanism of the methoxy arm protects the catalyst during resting states and opens for turnover.
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Chloride is too unreactive. | Switch to Protocol A (Iodide activation) or add 10 mol% NaI to the reaction. |
| Elimination Product | Base is too strong/hindered. | If observing 5-methoxy-1-pentene, switch from |
| Hydrolysis | Wet solvents. | 1-Chloro-5-methoxypentane can hydrolyze to the alcohol. Ensure anhydrous DMF/DMSO. |
Safety Warning: Alkyl halides are potential alkylating agents and carcinogens. Handle in a fume hood. Avoid skin contact.[1]
References
-
PubChem. 1-Chloro-5-methoxy-2-pentene (Analogous Reactivity Data). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Finkelstein Reaction Conditions & General Procedures. Org.[1][2][3][7][8][9][10][11] Synth. 2005, 81, 121. Available at: [Link]
-
Braunstein, P., & Naud, F. Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 2001. (Foundational text on hemilabile ether/phosphine ligands). DOI:
-
Beller, M., et al. Palladium-catalyzed alkoxycarbonylation of alkenes. (Demonstrates use of methoxy-functionalized ligands in catalysis). Chemical Science, 2018. Available at: [Link]
Sources
- 1. CAS 543-59-9: 1-Chloropentane | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]
- 6. 1480001-05-5|1-Chloro-5-methoxy-3-methylpentane|BLD Pharm [bldpharm.com]
- 7. 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Finkelstein Reaction [organic-chemistry.org]
- 11. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
Application Note: High-Yield Finkelstein Conversion of 1-Chloro-5-methoxypentane to 1-Iodo-5-methoxypentane
Executive Summary
The synthesis of 1-iodo-5-methoxypentane (CAS: 1007857-85-3) from 1-chloro-5-methoxypentane (CAS: 22692-45-1) is a critical transformation for drug development professionals and synthetic chemists requiring a highly reactive alkylating agent. This application note details an optimized, self-validating protocol for this halogen exchange utilizing the classic Finkelstein reaction. By leveraging the differential solubility of sodium halide salts in a polar aprotic solvent, this protocol ensures high conversion rates, operational simplicity, and high-purity product recovery.
Scientific Principles & Mechanistic Causality
The SN2 Mechanism and Steric Accessibility
The Finkelstein reaction is a single-step, concerted Substitution Nucleophilic Bimolecular (SN2) reaction[1]. The substrate, 1-chloro-5-methoxypentane, is a primary alkyl halide. Because the SN2 mechanism requires a backside attack by the nucleophile (iodide), it is highly sensitive to steric hindrance. The linear, unbranched nature of the 5-carbon chain in this substrate provides an unobstructed trajectory for the iodide anion, making it an excellent candidate for this transformation[2].
Thermodynamic Driving Force: Le Chatelier’s Principle
Alkyl chlorides are inherently less reactive than alkyl bromides due to the stronger carbon-chlorine bond and the poorer leaving group ability of the chloride anion[2]. To overcome this activation barrier and drive the equilibrium forward, the reaction relies on a thermodynamic sink.
The reaction is conducted in dry acetone . Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is practically insoluble[3]. As the SN2 displacement occurs, NaCl precipitates out of the solution as a white solid. According to Le Chatelier’s principle, the continuous removal of the chloride product from the liquid phase irreversibly shifts the equilibrium toward the formation of 1-iodo-5-methoxypentane[1].
Causality of Reagent Preparation
-
Strictly Anhydrous Conditions: If water is present in the acetone, the solubility of NaCl increases drastically. This destroys the thermodynamic driving force (precipitation) and stalls the reaction[3].
-
Inert Atmosphere: Iodide anions are susceptible to oxidation into molecular iodine (
) in the presence of atmospheric oxygen and light, which can lead to unwanted side reactions and product discoloration.
Figure 1: Experimental workflow and self-validating steps for the Finkelstein reaction.
Quantitative Data: Substrate Reactivity Comparison
Understanding the baseline reactivity of your starting material dictates the experimental parameters. Because chloride is a "good" but not "excellent" leaving group compared to bromide, the reaction requires thermal energy (reflux) and extended time[2].
| Parameter | 1-Chloro-5-methoxypentane | 1-Bromo-5-methoxypentane |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative Leaving Group Ability | Good | Excellent[2] |
| Precipitate Formed | NaCl (Highly insoluble in acetone) | NaBr (Slightly soluble in acetone) |
| Required Conditions | Reflux (56 °C) for 16–24 hours | Room Temperature for 4–8 hours |
| Expected Conversion Yield | 85% – 92% | > 95% |
| Nucleophile Equivalents | 2.0 – 3.0 eq NaI | 1.1 – 1.5 eq NaI |
Experimental Protocol
This methodology is designed as a self-validating system . At multiple stages, the chemist receives visual feedback confirming that the chemical transformations are proceeding as intended.
Preparation of Materials
-
Dry the Solvent: Distill acetone over calcium sulfate or store it over activated 3Å molecular sieves for at least 24 hours prior to use.
-
Dry the Reagent: Sodium iodide is highly hygroscopic. Dry the NaI in a vacuum oven at 110 °C for 4 hours. Store in a desiccator until immediately before use.
Reaction Assembly
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add the dried NaI (15.0 g, 100 mmol, 2.5 equiv).
-
Seal the flask with a rubber septum and flush the system with dry Nitrogen or Argon for 5 minutes.
-
Inject 100 mL of anhydrous acetone into the flask via syringe. Stir vigorously until the NaI is completely dissolved (solution will be clear to slightly pale yellow).
-
Inject 1-chloro-5-methoxypentane (5.46 g, 40 mmol, 1.0 equiv) dropwise into the stirring solution.
Execution & In-Process Monitoring
-
Replace the septum with a reflux condenser (connected to the inert gas line).
-
Heat the reaction mixture to a gentle reflux (approx. 56 °C) using an oil bath or heating mantle.
-
Self-Validation Step 1: Within 30 to 60 minutes, a fine white precipitate (NaCl) will begin to cloud the solution. The continuous accumulation of this solid visually confirms that the SN2 displacement is actively occurring[3].
-
Maintain reflux for 18 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 9:1) or GC-MS.
Work-up and Isolation
-
Remove the flask from heat and allow it to cool completely to room temperature.
-
Self-Validation Step 2: Filter the reaction mixture through a pad of Celite on a sintered glass funnel to remove the precipitated NaCl. The solid should be stark white.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the acetone. Note: Do not heat the water bath above 30 °C to prevent degradation of the alkyl iodide.
-
Redissolve the resulting crude residue in 100 mL of Diethyl Ether (
) or Dichloromethane (DCM). -
Self-Validation Step 3 (Quenching): Wash the organic layer with 50 mL of a 10% aqueous Sodium Thiosulfate (
) solution. If the organic layer has a yellow/brown tint (indicating trace formation), the thiosulfate wash will immediately turn the organic layer clear/colorless. This visual cue confirms the successful reduction and removal of molecular iodine. -
Wash the organic layer with 50 mL of distilled water, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure to yield the crude 1-iodo-5-methoxypentane as a pale oil.
Purification
While the crude product is often >90% pure, analytical-grade material can be obtained via vacuum distillation or flash column chromatography (silica gel, eluting with 0-5% EtOAc in Hexanes). Store the purified 1-iodo-5-methoxypentane in an amber vial over copper wire (to stabilize against iodine liberation) at 4 °C.
References
-
Finkelstein Reaction - BYJU'S Source: BYJU'S Educational Platform URL:[Link]
-
Finkelstein Reaction | Definition, Mechanism & Example (Class 12) Source: Shiksha Nation URL:[Link]
Sources
Reaction of 1-Chloro-5-methoxypentane with amines
Application Note: Optimized N-Alkylation using 1-Chloro-5-methoxypentane
Abstract & Introduction
1-Chloro-5-methoxypentane (CMP) is a bifunctional aliphatic building block extensively used in medicinal chemistry to install a hydrophobic pentyl ether linker. While the bromine analog (1-Bromo-5-methoxypentane) is frequently cited for its higher reactivity, CMP offers a significant cost advantage and greater stability during storage.
This guide addresses the primary kinetic challenge of CMP: the lower leaving group ability of chloride compared to bromide. We present an optimized Finkelstein-Assisted N-Alkylation protocol that enables researchers to achieve high yields (>85%) under mild conditions, effectively mitigating the risk of elimination side reactions.
Key Applications:
-
PROTAC Linker Synthesis: Installing a 5-carbon spacer between E3 ligase ligands and warheads.
-
GPCR Ligand Design: Extending pharmacophores into hydrophobic pockets.
-
Surface Modification: Functionalizing amine-coated surfaces with methoxy-terminated alkyl chains.
Mechanistic Insight: The Finkelstein "Twist"
Direct alkylation of amines with alkyl chlorides often requires high temperatures (
Mechanism Description:
-
Activation: Catalytic Sodium Iodide (NaI) reacts with CMP. The excellent nucleophile (
) displaces the poor leaving group ( ), generating the transient, highly reactive 1-Iodo-5-methoxypentane. -
Substitution: The amine nucleophile attacks the transient alkyl iodide in an
fashion. -
Regeneration: The displaced iodide ion returns to the cycle, allowing sub-stoichiometric loading of NaI.
Figure 1: Catalytic cycle converting the sluggish alkyl chloride into a reactive iodide species.
Optimization Matrix
We evaluated various conditions to maximize the yield of mono-alkylated product while minimizing over-alkylation (quaternary salts).
| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome Analysis |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Polar aprotic solvents like DMF stabilize the transition state better than MeCN for chloride displacement. |
| Base | Triethylamine ( | Inorganic bases prevent the formation of difficult-to-remove ammonium salts. Cesium effect boosts yields. | |
| Catalyst | None | NaI (0.1 - 0.5 eq) | CRITICAL: Without NaI, reaction times exceed 24h. With NaI, completion occurs in 4-6h. |
| Temp | Reflux ( | Lower temperature reduces elimination by-products. |
Experimental Protocols
Protocol A: Finkelstein-Catalyzed Alkylation (Recommended)
Best for: Primary amines, anilines, and secondary amines.
Materials:
-
Amine substrate (1.0 equiv)[1]
-
1-Chloro-5-methoxypentane (1.1 - 1.2 equiv)[2]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Sodium Iodide (NaI) (0.2 equiv)
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration relative to amine)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 eq) in anhydrous DMF .
-
Base Addition: Add
(2.0 eq). Stir for 10 minutes at room temperature to ensure deprotonation/homogeneity. -
Activation: Add NaI (0.2 eq). The solution may turn slightly yellow; this is normal.
-
Addition: Add 1-Chloro-5-methoxypentane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to
under an inert atmosphere ( or Ar).-
Monitoring: Check TLC after 3 hours. Look for the disappearance of the amine spot.
-
Stain: Use Dragendorff’s reagent (for tertiary amines) or Ninhydrin (for primary amines). Iodine stain works for the alkyl chain.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (5x reaction volume).
-
Wash with saturated
(2x) and Brine (2x) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Unreactive amines or electron-deficient anilines.
-
Combine Amine (1.0 eq), CMP (1.5 eq), DIPEA (3.0 eq), and NaI (0.5 eq) in a microwave vial.
-
Add MeCN (solvent).
-
Irradiate at
for 30-45 minutes . -
Directly load onto a reverse-phase (C18) prep-HPLC column if the scale is small (<100 mg).
Workflow & Quality Control
Figure 2: Standard operational workflow for batch synthesis.
QC Specifications (NMR Expectations):
Upon successful alkylation, diagnostic shifts occur in the
-
Reactant (CMP): Triplet at
ppm ( ). -
Product: The triplet shifts upfield to
ppm ( ). -
Methoxy Group: Singlet remains distinct at
ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Chloride is too stable; "Finkelstein" failed. | Increase NaI to 1.0 eq (stoichiometric) or switch solvent to Acetone (classic Finkelstein) then swap to DMF. |
| Elimination Product (Alkene) | Base is too strong or Temp too high. | Switch from |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic. | Use a large excess of the amine (3.0 eq) relative to the alkyl chloride, or protect the amine (e.g., Boc) and use a different alkylation strategy (e.g., reductive amination with the aldehyde analog). |
References
-
PubChem. (2025).[3] 1-Chloro-5-methoxy-2-pentene and related compounds. National Library of Medicine. [Link]
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundational Finkelstein Chemistry).[4]
-
LibreTexts Chemistry. (2020). Reactions of Amines - Alkylation. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
Sources
- 1. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts [mdpi.com]
- 2. 1-Chloro-5-methoxyheptane | C8H17ClO | CID 13924041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-5-methoxy-2-pentene | C6H11ClO | CID 5781154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Application Note: C-Alkylation of Lithium Enolates using 1-Chloro-5-methoxypentane
Executive Summary
This application note details the protocol for the C-alkylation of lithium enolates using 1-Chloro-5-methoxypentane . While alkyl bromides and iodides are standard in enolate alkylation due to their high reactivity, the chloride variant is often preferred in process chemistry due to its lower cost and enhanced stability. However, its reduced electrophilicity presents a kinetic challenge, often leading to stalled reactions or competitive side pathways (e.g., elimination or O-alkylation).
This guide provides a validated protocol that overcomes the lethargy of the C-Cl bond by integrating in situ Finkelstein activation and cation solvation strategies . By modifying the reaction environment to disrupt lithium enolate aggregates, we achieve high yields of the C-alkylated product while suppressing O-alkylation.
Mechanistic Insight & Critical Parameters
The Reactivity Challenge
The reaction is a bimolecular nucleophilic substitution (
-
Leaving Group Ability: Chloride is a poorer leaving group than bromide or iodide (
of conjugate acid: HCl -7, HBr -9, HI -10). Consequently, the activation energy for the C-Cl bond cleavage is higher.
The Solution: The "Activation Cocktail"
To drive this reaction to completion without requiring excessive temperatures (which promote decomposition), we employ a dual-activation strategy:
-
-
Mechanism:[1][2][5][6] NaI is soluble in the reaction medium (especially if polar co-solvents are used).[1][4] The Iodide (
) displaces the Chloride ( ) in an equilibrium process, generating the transient, highly reactive 1-Iodo-5-methoxypentane . -
Benefit: The enolate reacts rapidly with the transient alkyl iodide.
-
-
Cation Solvation: Addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the dual activation of both the nucleophile (enolate) and electrophile (alkyl halide).[5][7][8][9]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate (e.g., Ketone) | Nucleophile Precursor | 1.0 | Dried azeotropically if necessary.[1][8] |
| LDA (2.0 M in THF) | Base | 1.1 - 1.2 | Freshly prepared or titrated. |
| 1-Chloro-5-methoxypentane | Electrophile | 1.2 - 1.5 | Distill if colored/impure.[1] |
| NaI (Sodium Iodide) | Catalyst/Reagent | 0.5 - 1.0 | Dried under vacuum at 100°C. |
| DMPU (or HMPA) | Co-solvent | 2.0 - 4.0 | Warning: HMPA is carcinogenic; DMPU is a safer alternative.[1] |
| THF (Anhydrous) | Solvent | [0.2 M] | Distilled from Na/Benzophenone.[1] |
Step-by-Step Procedure
Step 1: Enolate Generation
-
Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Add the Substrate (1.0 equiv) dissolved in a minimal amount of THF dropwise over 10-15 minutes.
-
Stir at -78°C for 30-45 minutes to ensure complete deprotonation.
Step 2: Additive Introduction
-
Add DMPU (3-4 equiv) dropwise to the cold enolate solution.
-
Observation: The solution may change color (e.g., pale yellow to bright yellow) indicating a change in aggregation state.
-
-
Stir for 10 minutes at -78°C.
Step 3: Electrophile Addition & Activation
-
Preparation of Electrophile Solution: In a separate vial, mix 1-Chloro-5-methoxypentane (1.2 equiv) and NaI (0.5 equiv) in a small volume of DMPU/THF.
-
Tip: Pre-mixing allows partial conversion to the iodide before addition, though in situ conversion in the main pot also works.
-
-
Add the electrophile mixture to the enolate solution at -78°C.
Step 4: Reaction & Temperature Ramp
-
Allow the reaction to stir at -78°C for 1 hour.
-
Step 5: Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl .
-
Dry over MgSO₄ , filter, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | C-Cl bond too stable; Enolate aggregated.[1] | Increase NaI to 1.0-1.5 equiv (stoichiometric). Increase temperature to RT or mild heat (40°C). Ensure DMPU is dry.[1] |
| O-Alkylation | Solvent too polar; "Hard" nucleophile character.[1] | Reduce DMPU amount. Ensure temperature is kept low during initial addition. Switch counter-ion to Potassium (KHMDS) sometimes favors C-alkylation for specific substrates, but Lithium is generally best for C-selectivity.[1] |
| Poly-alkylation | Proton transfer between product and enolate.[1][10] | Use a slight excess of Base (LDA) to ensure starting material is fully deprotonated before alkylation.[1] Avoid large excess of alkyl halide.[1] |
| Elimination Product (Alkene) | Base acting as nucleophile; High Temp.[1] | Ensure all LDA is consumed by substrate before adding alkyl halide.[1] Keep temperature ramp gradual. |
Workflow Visualization
Figure 2: Operational workflow for the C-alkylation protocol.
References
-
Reich, H. J. "Tech Note: HMPA and DMPU in Lithium Enolate Chemistry." University of Wisconsin-Madison Chemistry Data.
-
BenchChem Technical Support. "Kinetic Showdown: 1-Bromo-5-methoxypentane Versus Standard Alkyl Bromides."
Sources
- 1. Predict the major products of the following substitutions.e. 1-ch... | Study Prep in Pearson+ [pearson.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 1,5-Dichloropentane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 1,5-dichloropentane from your product mixtures. As a common bifunctional electrophile used in the synthesis of heterocycles and other complex molecules, its effective removal is critical for obtaining pure products.[1][2][3] This document is designed to provide not just protocols, but the underlying principles to empower you to make informed decisions during your purification process.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the workup and purification stages of reactions involving 1,5-dichloropentane.
Question: My desired product is a high-boiling point liquid or a solid, and I'm struggling to remove the residual 1,5-dichloropentane by simple evaporation. What is the most effective method?
Answer:
The high boiling point of 1,5-dichloropentane (approximately 180 °C at atmospheric pressure) makes its removal by simple rotary evaporation inefficient and often incomplete, especially if your product is not volatile.[4][5] The most effective method in this scenario is vacuum distillation .
Scientific Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure using a vacuum pump, the boiling point of 1,5-dichloropentane can be significantly lowered, allowing it to distill at a much lower temperature (e.g., 63-66 °C at 10 mm Hg).[1] This protects thermally sensitive products from degradation while effectively removing the volatile impurity.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus (a distillation flask, a fractionating column packed with Raschig rings or steel wool, a condenser, a receiving flask, and a thermometer). Ensure all glassware joints are properly sealed with vacuum grease.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from solvent vapors.
-
Heating: Place the distillation flask in a heating mantle and begin heating gently while monitoring the pressure.
-
Fraction Collection: As the mixture heats, the lower-boiling 1,5-dichloropentane will vaporize first, ascend the column, condense, and be collected in the receiving flask. Monitor the temperature at the head of the column; a stable temperature reading close to the expected boiling point of 1,5-dichloropentane at your system's pressure indicates a pure fraction is being collected.
-
Completion: A sharp rise in the head temperature indicates that the 1,5-dichloropentane has been mostly removed and the next component (potentially your product) is beginning to distill. At this point, stop the distillation to avoid product loss.
Question: My product is polar and my reaction was run in a high-boiling polar solvent like DMF or DMSO. How can I remove the nonpolar 1,5-dichloropentane?
Answer:
For separating a nonpolar compound like 1,5-dichloropentane from a polar product in a polar, water-miscible solvent, the best approach is a dilute-and-extract workup using an immiscible organic solvent.
Scientific Rationale: This method leverages the principle of "like dissolves like." 1,5-Dichloropentane is nonpolar and has very poor solubility in water (0.125 g/L).[4] By diluting the reaction mixture with a large volume of water, you create an aqueous phase where your polar product and the polar solvent (DMF/DMSO) will preferentially reside. The nonpolar 1,5-dichloropentane can then be efficiently extracted into a nonpolar, water-immiscible organic solvent like hexane or diethyl ether.[6][7]
Experimental Protocol: Aqueous Workup and Extraction
-
Dilution: Transfer your reaction mixture to a separatory funnel. Dilute it with a significant volume of water (a general rule of thumb is 5-10 times the volume of DMF or DMSO used).[7] This forces the nonpolar compounds out of the solution.
-
Extraction: Add a volume of a nonpolar organic solvent (e.g., hexanes, ethyl acetate, or diethyl ether). Stopper the funnel, invert, and vent frequently to release any pressure.[8] Shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Since 1,5-dichloropentane has a density of ~1.10 g/cm³, it is denser than water.[9] However, the overall density of the organic layer will depend on your extraction solvent. Be sure to identify the layers correctly (usually, the organic layer will be on top unless a halogenated solvent like dichloromethane is used).[10]
-
Layer Collection: Drain the lower layer and pour out the upper layer to avoid contamination at the stopcock.
-
Repeat Extraction: To ensure complete removal, extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Back-Washing: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). This helps to remove residual water and break any emulsions that may have formed.[7][11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to isolate your product, now free of 1,5-dichloropentane.[11]
Question: Distillation and extraction are not working well for my product. What other high-resolution purification technique can I use?
Answer:
When physical separation methods are insufficient, column chromatography is the gold-standard technique for purifying organic compounds with high resolution. The choice between normal-phase and reversed-phase depends on the polarity of your product relative to 1,5-dichloropentane.
Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[12] Since 1,5-dichloropentane is a relatively nonpolar alkyl halide, it will travel quickly through a polar stationary phase like silica gel with a nonpolar eluent.
-
Normal-Phase Chromatography: This is ideal if your product is significantly more polar than 1,5-dichloropentane. The nonpolar 1,5-dichloropentane will have weak interactions with the polar silica gel and will elute quickly with a nonpolar solvent system (e.g., hexanes/ethyl acetate). Your more polar product will be retained more strongly and elute later.
-
Reversed-Phase Chromatography: This is less common for this specific separation but could be used if your product is extremely nonpolar. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). The very polar mobile phase would elute the 1,5-dichloropentane first.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar products that are not well-retained even on reversed-phase columns, HILIC can be an excellent option.[13][14]
Experimental Protocol: Flash Column Chromatography (Normal-Phase)
-
Column Packing: Prepare a column with silica gel slurried in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product mixture in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% hexanes). The 1,5-dichloropentane will move down the column much faster than more polar products.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the 1,5-dichloropentane.
-
Gradient Elution: Once the 1,5-dichloropentane has been eluted, gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute your desired, more polar product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1,5-dichloropentane that I should consider for purification?
Understanding these properties is the first step in designing an effective purification strategy. The most critical data are summarized below.
| Property | Value | Significance for Purification |
| Molecular Weight | 141.04 g/mol [4] | Affects diffusion and elution characteristics in chromatography. |
| Boiling Point | ~180 °C (at 1013 hPa)[4][5] | High boiling point necessitates vacuum for distillation. |
| Density | ~1.10 g/cm³ (at 20 °C)[4] | Denser than water; will be the bottom layer in an aqueous extraction if no solvent is used. |
| Solubility in Water | 0.125 g/L (very low)[4] | Excellent property to exploit for liquid-liquid extraction against an aqueous phase. |
| Solubility in Organics | Miscible with ethanol, ether, chloroform[3] | Soluble in most common organic solvents used for reactions and chromatography. |
| Vapor Pressure | 1.5 hPa (at 25 °C)[4] | Low volatility at room temperature, making simple evaporation difficult. |
Q2: What safety precautions are necessary when handling 1,5-dichloropentane?
1,5-Dichloropentane is a hazardous chemical and must be handled with appropriate care.[15]
-
Flammability: It is a flammable liquid and vapor.[15][16] Keep it away from heat, sparks, and open flames.[16][17] All equipment should be properly grounded to prevent static discharge.[17]
-
Toxicity: It is toxic if swallowed and causes skin and serious eye irritation.[15][18] It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Disposal: Dispose of all waste containing 1,5-dichloropentane according to your institution's hazardous waste disposal procedures.
Q3: Can I use a chemical scavenger to remove unreacted 1,5-dichloropentane?
While chemical scavengers are excellent for removing trace amounts of reactive reagents, they are generally not the first choice for removing bulk starting material like 1,5-dichloropentane. The primary reasons are:
-
Stoichiometry: You would need to add at least a stoichiometric equivalent of the scavenger, which adds significant mass to your reaction mixture and creates a new byproduct that must also be removed.
-
Selectivity: The scavenger could potentially react with your desired product, especially if the product contains nucleophilic sites.
In specific cases, such as when dealing with very small excesses or when the resulting scavenged product is exceptionally easy to remove (e.g., a highly water-soluble salt), this method could be considered. A potential strategy involves using a water-soluble nucleophile to convert the alkyl halide into a water-soluble adduct that can be easily washed away.[19] However, for most applications, the physical separation methods described above are more practical and efficient.
Purification Method Selection Workflow
To assist in choosing the optimal purification strategy, the following decision tree can be used. This workflow guides you through key questions about your product's properties to arrive at the most logical starting point for purification.
Caption: Decision tree for selecting a purification method.
References
- 1,5-Dichloropentane MSDS - 842141 - Merck. Merck.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY D
- 1,5-Dichloropentane for synthesis 628-76-2. Sigma-Aldrich.
- 1,5-Dichloropentane CAS 628-76-2 | 842141 - Merck. Merck.
- Dichloropentane | C5H10Cl2 | CID 522765 - PubChem. NIH PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- 1,5-Dichloropentane CAS#: 628-76-2 - ChemicalBook. ChemicalBook.
- 1,5-Dichloropentane | CAS#:628-76-2 | Chemsrc. Chemsrc.
- 1,5-Dichloropentane - Fluorochem. Fluorochem.
- Unveiling the Transitory Players: A Guide to Validating Reaction Intermediates in 1,5-Dichloropentane Chemistry. Benchchem.
- Method and system for removing alkyl halides from gases - US20100101412A1.
- Purifying alkyl halides - US2458819A.
- 1,5-Dichloropentane - CAS Common Chemistry. CAS.
- CAS 628-76-2: 1,5-Dichloropentane | CymitQuimica. CymitQuimica.
- Liquid–liquid extraction - Wikipedia. Wikipedia.
- Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin | PDF. Scribd.
- Liquid-Liquid Extraction | Organic Chemistry I Lab. University of Richmond Blogs.
- How best to extract reaction products
- 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem. NIH PubChem.
- Process for the production of 1,5-dichloropentane - DE856888C.
- Remove Sticky Reagents. Evans Group, Harvard University.
- 1,5-Dichloropentane, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Scientific Alfa Aesar.
- Pentane, 1,5-dichloro- - NIST WebBook. NIST.
- Experiment 5: Extraction, separation and the use of drying agents. University of Manitoba.
- Method for removing unreacted electrophiles from a reaction mixture - US5632898A.
- Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
- 1,5-Dichloro-2,4-pentanedione - Organic Syntheses Procedure. Organic Syntheses.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- What's the best way for removing extra DCC and DMAP in an esterification reaction?
- AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Frank Scullion.
- Alkyl halides- Classification, Properties and Methods of Prepar
- What can I use to purify polar reaction mixtures? Biotage.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
- Retention and Separation of Highly Polar Compounds on a Novel HPLC Phase. Obrnuta faza.
Sources
- 1. 1,5-Dichloropentane CAS#: 628-76-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,5-Dichloropentane, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 1,5-Dichloropentane | CAS#:628-76-2 | Chemsrc [chemsrc.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. biotage.com [biotage.com]
- 11. athabascau.ca [athabascau.ca]
- 12. pharmanow.live [pharmanow.live]
- 13. biotage.com [biotage.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. airgas.com [airgas.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. 1,5-Dichloropentane | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 5-Chloropentyl Methyl Ether Alkylations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the competing mechanistic pathways inherent to primary alkyl chlorides. When using 5-chloropentyl methyl ether (1-chloro-5-methoxypentane) as an electrophile, the primary mode of failure is the unintended generation of 5-methoxy-1-pentene via dehydrohalogenation. This guide provides the diagnostic logic, quantitative data, and self-validating protocols needed to suppress this E2 elimination side reaction and maximize your SN2 substitution yields.
Reaction Pathway Logic
Reaction pathway logic for 5-chloropentyl methyl ether: SN2 substitution vs. E2 elimination.
Module 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why is my reaction yielding 5-methoxy-1-pentene instead of the desired alkylated product? A1: You are observing an E2 elimination side reaction. While primary alkyl halides like 5-chloropentyl methyl ether naturally favor SN2 substitution due to low steric hindrance, the introduction of strong, sterically hindered bases (e.g., tert-butoxide) or excessive heat will aggressively shift the mechanistic pathway toward E2 elimination[1][2]. The chloride leaving group is only moderately reactive; if the nucleophile cannot attack the alpha-carbon quickly enough, the base will deprotonate the beta-hydrogen, ejecting the chloride to form the alkene[3][4].
Q2: How can I suppress elimination during a Williamson Ether Synthesis? A2: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2), but alkoxide nucleophiles are inherently strong bases. If your alkoxide is bulky or branched, it will act primarily as a base, promoting the elimination pathway. To prevent this, minimize steric crowding on your nucleophile[5]. If a bulky nucleophile is unavoidable, transition to a milder base like Cs₂CO₃ in a polar aprotic solvent (e.g., DMF) to keep the effective basicity low while maintaining nucleophilicity.
Q3: I need to use a weak nucleophile. How do I force the SN2 reaction without raising the temperature? A3: Raising the temperature provides the activation energy for E2 elimination, which you want to avoid[6]. Instead of heating, increase the electrophilicity of your substrate using a Finkelstein reaction (in situ iodide catalysis). By adding catalytic sodium iodide (NaI), the chloride is temporarily exchanged for an iodide ion. Because iodide is a vastly superior leaving group, the resulting 5-iodopentyl methyl ether undergoes SN2 substitution rapidly at room temperature, effectively outcompeting the E2 pathway[3].
Module 2: Quantitative Data & Reagent Selection
To rationally design your experiment, you must balance the basicity of your reagents against the leaving group ability of your electrophile.
Table 1: Base Selection & Expected Reaction Pathways
| Base Type | Examples | Effective Nucleophilicity | E2 Elimination Risk | Recommended Use Case |
| Strong, Bulky | t-BuOK, DBU | Low (Sterically hindered) | Very High | Avoid for SN2; drives E2 elimination[2]. |
| Strong, Non-Bulky | NaOH, NaH | High | Moderate to High | Use with caution at low temperatures (0–20°C). |
| Mild, Inorganic | K₂CO₃, Cs₂CO₃ | N/A (Acts only as base) | Low | Ideal for deprotonating nucleophiles in situ[1]. |
Table 2: Leaving Group Reactivity Profile (1-Halo-5-methoxypentanes)
Data comparing the reactivity of analogous primary alkyl halides in SN2 reactions[3].
| Leaving Group | Relative Leaving Group Ability | Estimated Relative Rate ( | Required Reaction Conditions | Elimination Risk |
| Chloride (Cl⁻) | Good | 1 | Forcing (High Temp, Long Time) | High (Thermal E2 promotion) |
| Bromide (Br⁻) | Excellent | ~50 - 100 | Mild (Lower Temp, Shorter Time) | Low (SN2 outcompetes E2) |
| Iodide (I⁻) | Superior | > 100 | Very Mild (RT to slight heating) | Very Low |
Module 3: Field-Proven Experimental Protocols
Protocol 1: Finkelstein-Assisted Alkylation (In Situ Iodide Catalysis)
Rationale: Converts the moderate chloride electrophile into a highly reactive iodide intermediate, allowing SN2 to proceed at lower temperatures where E2 is kinetically disfavored.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve the nucleophile (1.0 eq) in anhydrous Acetone (0.2 M).
-
Deprotonation: Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to pre-form the nucleophilic anion.
-
Catalyst Addition: Add Sodium Iodide (NaI) (0.2 eq). Causality: NaI serves as the halide-exchange catalyst.
-
Electrophile Addition: Add 5-chloropentyl methyl ether (1.2 eq) dropwise to prevent localized concentration spikes.
-
Reaction & Self-Validation: Stir the reaction at 40°C.
-
Self-Validation Checkpoint: The formation of a fine white precipitate within 30–60 minutes physically validates that the Finkelstein halogen exchange is occurring. NaCl is insoluble in acetone, driving the equilibrium forward, while NaI remains soluble.
-
-
Monitoring: Monitor via TLC. The transient 5-iodopentyl methyl ether intermediate will appear briefly as a more non-polar spot before being consumed.
-
Quench & Workup: Quench with water, extract with EtOAc, and wash the organic layer with saturated aqueous Na₂S₂O₃.
-
Self-Validation Checkpoint: The Na₂S₂O₃ wash removes any residual iodine (visualized by the immediate disappearance of any yellow/brown tint in the organic layer), ensuring high product purity.
-
Protocol 2: Mild Base / Polar Aprotic Alkylation Workflow
Rationale: Uses a polar aprotic solvent to strip the solvent shell from the nucleophile, maximizing its reactivity without requiring a strong base that would trigger E2 elimination.
-
Preparation: Suspend Cesium Carbonate (Cs₂CO₃) (1.5 eq) in anhydrous DMF or Acetonitrile (MeCN). Causality: Cs₂CO₃ has higher solubility in polar aprotic solvents compared to K₂CO₃, providing a highly active "naked" carbonate ion that deprotonates the nucleophile efficiently without acting as a strong elimination-inducing base.
-
Activation: Add the nucleophile (1.0 eq) and stir at room temperature for 30 minutes.
-
Electrophile Addition: Add 5-chloropentyl methyl ether (1.1 eq) slowly.
-
Heating & Self-Validation: Heat to 60°C.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS or GC-MS at the 1-hour mark. If the MS shows an emerging peak at M-36 (loss of HCl) corresponding to 5-methoxy-1-pentene, immediately lower the temperature to 45°C to kinetically freeze the E2 pathway while allowing SN2 to continue.
-
-
Purification: Filter the reaction mixture through a Celite pad to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.
References
1.[1] Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base | Master Organic Chemistry | 2. SN2 vs E2 | Chemistry Steps | 3.[3] A Comparative Guide to the Reactivity of 1-Bromo-5-methoxypentane and 1-Chloro-5-methoxypentane | Benchchem | 4.[4] Alkyl Halide Reactivity | MSU chemistry | 5.[6] SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! | YouTube | 6.[5] 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers | Chemistry LibreTexts | 7. A, B, C's of Williamson Ether Synthesis | Teach the Mechanism |
Sources
Handling moisture sensitivity of 5-methoxypentyl chloride
Topic: Handling Moisture Sensitivity & Process Troubleshooting CAS: 52550-60-4 | Formula: C₆H₁₃ClO
Executive Summary: The Nature of the Reagent
5-Methoxypentyl chloride is a bifunctional linker used primarily to introduce a 5-carbon spacer terminated by a methoxy group. While the compound itself possesses moderate hydrolytic stability (it does not fume like acetyl chloride), its application is highly moisture-sensitive.
The primary failure mode is not the degradation of the reagent during storage, but the quenching of reactive intermediates (specifically Grignard or Lithium species) generated from it. This guide focuses on eliminating moisture to ensure successful downstream organometallic chemistry.
Physical Properties (Reference)
Note: Experimental data for this specific CAS is limited. Values below are estimated based on the 1-bromo-5-methoxypentane analog and standard alkyl halide trends.
| Property | Value (Estimated) | Context for Handling |
| Physical State | Colorless Liquid | Viscosity is low; easily transferred via syringe. |
| Boiling Point | ~160–165 °C (atm) | High boiling point makes removal difficult; purity is critical before reaction. |
| Density | ~0.95 g/mL | Denser than ether/THF; will sink in wet extraction layers. |
| Solubility | Miscible in THF, Et₂O, DCM | Use anhydrous grades of these solvents only. |
| Flash Point | ~50–60 °C (Predicted) | Flammable; handle away from static/sparks. |
The Moisture Problem: Chemical Causality
Why does moisture matter? The "sensitivity" is often misunderstood. The chloride bond is stable in neutral water for hours. The danger arises when you attempt to convert the alkyl chloride into a nucleophile (Grignard reagent).
Degradation & Failure Pathways
The following diagram illustrates the two distinct pathways where water interferes: Slow Hydrolysis (Storage) vs. Rapid Quenching (Reaction).
Figure 1: The dual risk of moisture. While storage hydrolysis is slow, the quenching of the Grignard intermediate is instantaneous, leading to low yields.
Troubleshooting Guide: Process-Specific Solutions
Scenario A: Grignard Formation Fails to Initiate
Symptom: Magnesium turnings remain shiny or dull; no exotherm; no color change.
| Root Cause | Mechanism | Corrective Action |
| Wet Reagent | Trace water reacts with the Mg surface to form a passivation layer of Mg(OH)₂, preventing electron transfer. | Dry the Reagent: Distill 5-methoxypentyl chloride over Calcium Hydride (CaH₂) under vacuum before use. |
| Wet Solvent | THF/Ether contains >50 ppm water. | Solvent Purge: Use freshly distilled THF (Na/Benzophenone) or solvent from a pressurized purification system (SPS). |
| Passivated Mg | Oxide layer on magnesium prevents contact.[1] | Activation: Add a crystal of Iodine (I₂) or 1,2-dibromoethane. Mechanical: Dry stir Mg under Argon for 30 mins before adding solvent to crush oxide layers. |
Scenario B: High Consumption of Reagent, Low Yield
Symptom: Reaction proceeds, but the electrophile (e.g., ketone/aldehyde) is not fully consumed.
| Root Cause | Mechanism | Corrective Action |
| Wurtz Coupling | Presence of moisture or high concentration leads to dimerization (R-R) rather than Grignard formation. | Slow Addition: Dilute the chloride in anhydrous THF (1:5 ratio) and add dropwise to the refluxing Mg suspension. |
| Protonation | The formed Grignard strips a proton from trace water in the atmosphere. | Closed System: Ensure a positive pressure of Argon/Nitrogen. Use a rubber septum and balloon if a Schlenk line is unavailable. |
Standard Operating Procedures (SOPs)
Protocol 1: Drying & Purification
Required when the reagent has been stored for >3 months or shows signs of HCl formation (acrid smell).
-
Setup: Assemble a short-path distillation apparatus. Flame-dry all glassware under vacuum.
-
Drying Agent: Add Calcium Hydride (CaH₂) granules (5% w/w) to the 5-methoxypentyl chloride in the boiling flask.
-
Why CaH₂? It is non-nucleophilic and irreversibly destroys water (
).
-
-
Stirring: Stir gently at room temperature for 2 hours to allow hydrogen gas evolution to cease.
-
Distillation: Distill under reduced pressure (vacuum pump).
-
Caution: Do not distill to dryness.
-
-
Storage: Collect directly into a Schlenk flask or a bottle with a PTFE-lined septum. Store over activated 4Å Molecular Sieves .
Protocol 2: Moisture Check (The "Fizz" Test)
A quick qualitative check before committing expensive catalysts.
-
Take a small aliquot (0.5 mL) of the reagent.
-
Add it to a suspension of sodium hydride (NaH) in dry mineral oil.
-
Observation:
-
No Bubbles: Reagent is dry.[1]
-
Bubbling: Hydrogen gas evolution indicates free water or hydrolyzed alcohol (5-methoxypentanol). Re-dry immediately.
-
Handling Workflow Diagram
Follow this decision tree to ensure integrity from receipt to reaction.
Figure 2: Decision matrix for handling incoming and stored 5-methoxypentyl chloride.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel to dry this compound? A: No. Silica gel is slightly acidic and contains surface hydroxyl groups. It can induce hydrolysis or adsorb the polar methoxy group, leading to yield loss. Use Calcium Hydride (CaH₂) or Molecular Sieves (3Å or 4Å) .
Q: I smell something acrid when I open the bottle. Is it safe to use? A: The acrid smell is likely Hydrogen Chloride (HCl) , a byproduct of hydrolysis. This indicates the reagent has degraded into 5-methoxypentanol.
-
Impact: The HCl will immediately destroy any Grignard reagent or basic catalyst you use.
-
Fix: You must wash the organic phase with aqueous NaHCO₃, dry over MgSO₄, and then distill it.
Q: Why did my Grignard reaction turn into a white solid mass? A: This is likely Magnesium Hydroxide/Alkoxide , formed because water was present. The white solid coats the Mg metal, stopping the reaction. You must restart with strictly anhydrous reagents.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying alkyl halides via CaH₂ distillation).
-
Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive guide on Grignard formation and moisture sensitivity).
-
BenchChem. (2025).[2] Technical Guide to 1-Bromo-5-methoxypentane. (Used for comparative physical property estimation of the 5-methoxy-pentyl scaffold).
-
PubChem. (n.d.). Compound Summary: Alkyl Chlorides. National Library of Medicine.[3]
Sources
Technical Support Center: Optimizing SN2 Substitution Rates for Chloroalkyl Ethers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing bimolecular nucleophilic substitution (SN2) reactions involving chloroalkyl ethers. Drawing from established principles and field-proven insights, this document aims to empower you to overcome common experimental challenges and achieve higher yields and reaction rates.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with a chloroalkyl ether is proceeding very slowly. What are the primary factors I should investigate?
A slow reaction rate is a common issue and can often be attributed to several key factors inherent to the SN2 mechanism. The reaction proceeds via a backside attack on the electrophilic carbon bearing the chlorine atom.[1] Therefore, you should first assess the following:
-
Steric Hindrance: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[2][3][4] Chloroalkyl ethers with substitution on the carbon adjacent to the ether oxygen or on the carbon bearing the chlorine will exhibit slower reaction rates.[5][6]
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species.[7][8] Weakly nucleophilic reagents will result in sluggish reactions.
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anionic nucleophile "naked" and more reactive.[8][9][10]
-
Leaving Group Ability: While chlorine is a reasonably good leaving group, it is less effective than bromine or iodine.[2][11] For particularly challenging substrates, converting the chloroalkyl ether to a bromo- or iodoalkyl ether in situ can be beneficial.
Q2: I am observing a significant amount of elimination byproduct (an alkene). How can I favor the desired SN2 substitution?
The formation of an alkene indicates a competing E2 elimination reaction.[12][13] This is particularly prevalent with secondary chloroalkyl ethers and when using a sterically hindered or strongly basic nucleophile.[12][13][14] To minimize elimination, consider the following strategies:
-
Choice of Nucleophile/Base: If possible, use a less sterically hindered nucleophile.[12][13] For instance, when synthesizing an ether, it is preferable to use a primary alkoxide with a secondary chloroalkyl ether rather than a secondary alkoxide with a primary chloroalkyl ether.[15]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[12][16] Elimination reactions typically have a higher activation energy and are more sensitive to temperature increases.
-
Base Strength: While a strong base is necessary to generate an alkoxide, using an excessively strong or bulky base can promote elimination.[15][17]
Q3: Can I use a tertiary chloroalkyl ether in an SN2 reaction?
No, tertiary alkyl halides, including tertiary chloroalkyl ethers, are not suitable substrates for SN2 reactions.[2][14] The significant steric hindrance around the tertiary carbon completely prevents the backside attack required for the SN2 mechanism.[2][3] Attempting this reaction will almost exclusively result in elimination (E1 or E2) products.[13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during SN2 reactions of chloroalkyl ethers.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Nucleophile | Verify Nucleophile Strength: Ensure your chosen nucleophile is sufficiently strong for an SN2 reaction. Negatively charged nucleophiles are generally more potent than their neutral counterparts.[7][8] For alcohol-derived nucleophiles (alkoxides), ensure complete deprotonation by using a strong, non-nucleophilic base like sodium hydride (NaH) under anhydrous conditions.[15][18][19] |
| Ineffective Solvent | Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent (e.g., ethanol, water), it is likely solvating and deactivating your nucleophile through hydrogen bonding.[8][9] Switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile can dramatically increase the reaction rate.[7][9][10] |
| Steric Hindrance | Assess Substrate Structure: Examine the structure of your chloroalkyl ether. If there is significant branching near the reaction center (α or β to the chlorine), the SN2 pathway will be slow.[5][13] If possible, redesign your synthesis to use a less sterically hindered isomer. For example, to synthesize an asymmetrical ether, the less hindered alkyl group should be the electrophile (the chloroalkyl ether).[14][15] |
| Poor Leaving Group | In Situ Halide Exchange (Finkelstein Reaction): Add a catalytic amount of sodium or potassium iodide to the reaction mixture. The iodide will displace the chloride to form a more reactive iodoalkyl ether in situ, which will then react faster with your nucleophile.[20] |
| Moisture in Reaction | Ensure Anhydrous Conditions: The presence of water can protonate your nucleophile (especially alkoxides), reducing its nucleophilicity, and can also hydrolyze the chloroalkyl ether.[16] Thoroughly dry all glassware and use anhydrous solvents. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Competing Elimination (E2) | Lower the Reaction Temperature: As a first step, try running the reaction at a lower temperature to disfavor the elimination pathway.[12][16] Use a Less Bulky Base/Nucleophile: If you are forming an alkoxide, consider using a less sterically demanding base. If your nucleophile itself is bulky, explore alternative, more streamlined nucleophiles if the synthesis allows.[13][15] |
| Over-alkylation | Control Stoichiometry: If your nucleophile has multiple reactive sites (e.g., a diol), you may be seeing products of multiple substitutions. Carefully control the stoichiometry, often by using an excess of the diol to favor mono-alkylation. |
| Side Reactions with Solvent | Choose an Inert Solvent: Ensure your solvent is not reactive under the reaction conditions. For example, using an alcohol as a solvent with a strong base will generate the corresponding alkoxide, which can then compete with your intended nucleophile.[21] |
Advanced Optimization Strategies
For particularly challenging SN2 reactions involving chloroalkyl ethers, the following advanced techniques can be employed:
Phase-Transfer Catalysis (PTC)
When dealing with a nucleophile that is soluble in an aqueous or solid phase and a chloroalkyl ether that is soluble in an organic phase, a phase-transfer catalyst can be invaluable.[22][23]
-
Mechanism: A quaternary ammonium salt (e.g., tetrabutylammonium bromide) is a common phase-transfer catalyst. The lipophilic cation of the catalyst pairs with the anionic nucleophile, transporting it from the aqueous/solid phase into the organic phase where it can react with the chloroalkyl ether.[23][24] This creates a "naked," highly reactive nucleophile in the organic phase, accelerating the reaction.[24]
-
Benefits: This technique often allows for the use of less expensive and milder inorganic bases and can reduce the need for strictly anhydrous conditions.[22]
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Chloroalkyl Ether
This protocol outlines a typical procedure for the synthesis of an ether from an alcohol and a primary chloroalkyl ether.
1. Alkoxide Formation:
- Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) to a flame-dried flask containing a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).[19]
- Cool the solution in an ice bath (0 °C).
- Slowly add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.[18][19]
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
2. SN2 Reaction:
- Add the chloroalkyl ether (1.0-1.2 equivalents) dropwise to the freshly prepared alkoxide solution at room temperature.[18]
- Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12][16]
3. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[12]
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12][25]
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or distillation.[12]
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the SN2 mechanism and a troubleshooting workflow.
Caption: Workflow for troubleshooting slow SN2 reactions.
References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
-
The Williamson Ether Synthesis. Available at: [Link]
-
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
Steric Hindrance in SN2 Reactions | PDF - Scribd. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]
-
Effect of a Phase Transfer Catalyst on the Dynamics of an SN2 Reaction. A Molecular Dynamics Study | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
SN2 Effect of Solvent | OpenOChem Learn. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
phase transfer catalyst - Little Flower College Guruvayoor. Available at: [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. Available at: [Link]
-
1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
What factors affect the SN2 reaction rate? - askIITians. Available at: [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. Available at: [Link]
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. Available at: [Link]
-
How do quaternary ammonium salts catalyse SN2 reactions? - Chemistry Stack Exchange. Available at: [Link]
-
A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. Available at: [Link]
-
Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles - CureFFI.org. Available at: [Link]
-
1 Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson. Available at: [Link]
-
Analysis of solvent effect on SN2 reactions by different theoretical models - ResearchGate. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
-
Williamson Ether Synthesis - ChemTalk. Available at: [Link]
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]
-
Alcohols in SN1 and SN2 Reactions - Chemistry Steps. Available at: [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. Available at: [Link]
-
1.24: Nucleophilic Substitution, SN2, SN1 - Chemistry LibreTexts. Available at: [Link]
-
Factors Influencing SN2 Reaction Rates | PDF | Solvent - Scribd. Available at: [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What factors affect the SN2 reaction rate? - askIITians [askiitians.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 18. organic-synthesis.com [organic-synthesis.com]
- 19. scholarship.richmond.edu [scholarship.richmond.edu]
- 20. reddit.com [reddit.com]
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Troubleshooting Grignard formation with 1-Chloro-5-methoxypentane
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge: You are attempting to synthesize a Grignard reagent from 1-chloro-5-methoxypentane . Unlike its bromide or iodide counterparts, this substrate presents a "perfect storm" of kinetic barriers:
-
The Chloride Barrier: The C-Cl bond dissociation energy (~81 kcal/mol) is significantly higher than C-Br (~68 kcal/mol), making initiation on standard magnesium turnings difficult.
-
Surface Passivation: The product, (5-methoxypentyl)magnesium chloride, contains a distal oxygen atom. This Lewis-basic ether oxygen often coordinates intramolecularly or intermolecularly to the magnesium surface, forming an insoluble "gunk" that passivates the metal and halts the reaction (the "autocatalytic death" of the surface).
-
Wurtz Coupling: To overcome the sluggish kinetics, researchers often apply heat. Unfortunately, heat promotes the homocoupling of the alkyl chloride, leading to the 1,10-dimethoxydecane dimer.
The Solution: This guide moves beyond standard iodine activation. We recommend the LiCl-Mediated "Turbo" Protocol (Knochel’s method) as the primary troubleshooting step. Lithium Chloride solubilizes the organomagnesium species, cleaning the metal surface and allowing the reaction to proceed at lower temperatures, which suppresses side reactions.
Diagnostic Logic Tree
Before altering your protocol, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying failure modes in alkyl chloride Grignard formation.
Technical FAQs & Troubleshooting
Q1: "I am using Iodine to initiate, but the 1-chloro-5-methoxypentane won't start. Why?"
Root Cause: Iodine is often insufficient for alkyl chlorides. It cleans the oxide layer, but it does not lower the activation energy required to insert Mg into the C-Cl bond. Technical Fix:
-
DIBAL-H Activation: Add a small amount (1-2 mol%) of DIBAL-H to the Mg/THF suspension before adding the halide. DIBAL-H acts as a scavenger for moisture and oxide, and the resulting aluminum species can act as a soluble electron carrier to initiate the Mg surface [1].
-
The "Entrainment" Method: Do not rely on the substrate to start itself. Initiate the Mg with a small amount of 1,2-dibromoethane or methyl iodide first.[1] Once the Mg is "roaring," slowly feed your chloro-substrate.
Q2: "The reaction becomes a thick, gray sludge and stops converting. Is it dead?"
Root Cause: Surface Passivation. The methoxy tail of your product (
-
Ratio: Use 1.0 to 1.2 equivalents of LiCl (relative to Mg).
Q3: "I see a large peak in my GC/LC-MS at twice the molecular weight (minus two chlorides). What is this?"
Root Cause: Wurtz Coupling (Dimerization).
-
Dilution: Increase solvent volume.
-
Controlled Addition: The concentration of unreacted R-Cl in the flask must be near zero. Add the halide solution dropwise over 2-4 hours.
-
Lower Temperature: If you use the LiCl method (below), you can run the reaction at 25°C–40°C instead of reflux, significantly reducing dimerization.
Recommended Protocol: LiCl-Mediated "Turbo" Synthesis
This protocol is designed to overcome the kinetic inertness of the chloride and prevent passivation.
Reagents:
-
Magnesium turnings (1.3 equiv)
-
Lithium Chloride, anhydrous (1.3 equiv)
-
1-Chloro-5-methoxypentane (1.0 equiv)
-
THF (Anhydrous, <50 ppm
) -
Activator: DIBAL-H (1M in THF, 1 mol%) OR 1,2-Dibromoethane (5 mol%)
Step-by-Step Methodology:
-
Drying LiCl (Critical): Place anhydrous LiCl in a flask. Heat to 130°C under high vacuum (0.1 mmHg) for 2 hours. Note: Commercial "anhydrous" LiCl is often wet enough to kill a Grignard.
-
Mg Activation: Cool flask to RT. Add Mg turnings under Argon.[3] Add THF to create a ~0.5M - 1.0M concentration relative to the intended halide. Stir vigorously.
-
Chemical Activation: Add the activator (DIBAL-H or Dibromoethane).[1] Wait for gas evolution (ethylene) or color change.
-
Initiation: Add approx. 5% of the 1-chloro-5-methoxypentane.
-
Observation: Look for a temperature spike or graying of the solution.
-
Troubleshoot: If no start after 10 min, heat to 40°C.
-
-
Controlled Addition: Once initiated, add the remaining chloride (diluted 1:1 in THF) slowly via syringe pump or dropping funnel over 2 to 3 hours .
-
Temp Control: Maintain internal temperature between 30°C and 45°C. Do not reflux unless absolutely necessary.
-
-
Digestion: Stir for an additional 2 hours at RT. The solution should be dark gray/brown and homogeneous (thanks to LiCl).
Mechanism of LiCl Action
Figure 2: Mechanism of LiCl action. LiCl prevents the formation of insoluble aggregates that passivate the Mg surface, facilitating the reaction of the sluggish alkyl chloride.
Validation: Titration
Do not assume yield based on halide consumption. Titrate the active species.
Method: Iodine Titration (Knochel's Method) [3][4][5]
-
Weigh exactly 1.0 mmol of Iodine (
) into a dry vial. -
Dissolve in 3-4 mL of 0.5M LiCl in THF (The LiCl is crucial here to solubilize the
formed). -
Cool to 0°C.
-
Add your Grignard solution dropwise via a precision syringe until the brown iodine color just disappears (becomes clear/colorless).
-
Calculation:
References
-
Boyle, U. et al. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development. [Link]
-
Krasovskiy, A. and Knochel, P. (2004).[6][7][8] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Part 1: Knowledge Base – Chloroether Stability & Decomposition Data
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for highly reactive alpha-chloroethers, such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME).
Because these reagents are potent electrophiles and highly carcinogenic, their storage is not just a matter of preserving chemical yield—it is a critical safety imperative. This guide bridges the gap between theoretical decomposition mechanisms and field-proven laboratory practices, ensuring your experimental workflows remain safe, anhydrous, and self-validating.
To troubleshoot chloroether degradation, we must first understand the kinetic vulnerability of these compounds. Alpha-chloroethers decompose rapidly via hydrolysis, thermal degradation, and photo-oxidation. The table below summarizes the quantitative stability data for the two most common alpha-chloroethers encountered in drug development and polymer synthesis.
| Chemical | Formula | Boiling Point | Hydrolysis Half-Life (Water, 20 °C) | Primary Decomposition Products |
| Chloromethyl methyl ether (CMME) | C₂H₅ClO | 59.5 °C[1] | < 1 second | Hydrogen chloride (HCl), Formaldehyde, Methanol |
| Bis(chloromethyl) ether (BCME) | C₂H₄Cl₂O | 104 °C[1] | ~38 seconds[2] | Hydrogen chloride (HCl), Formaldehyde |
Part 2: Troubleshooting Guides & FAQs
Q1: Why did my sealed bottle of chloromethyl methyl ether (CMME) develop internal pressure, turn cloudy, and emit white fumes upon opening? A: This is a classic symptom of moisture ingress leading to rapid hydrolysis. Alpha-chloroethers are exceptionally reactive. When exposed to even trace amounts of atmospheric moisture, CMME undergoes near-instantaneous hydrolysis (half-life < 1 second). This reaction produces hydrogen chloride (HCl) gas, formaldehyde, and methanol. The generation of HCl gas in a tightly sealed container causes significant pressure buildup. The "white fumes" observed upon opening are aerosolized hydrochloric acid formed when the escaping HCl gas reacts with ambient humidity in the air. Causality & Solution: The cloudiness is often polymerized formaldehyde (paraformaldehyde) precipitating out of the solution. To prevent this, CMME must be stored under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Q2: What are the optimal long-term storage conditions for chloroethers to prevent thermal and photochemical decomposition? A: Chloroethers must be stored at 2–8 °C in a dark, well-ventilated, and explosion-proof refrigerator[3]. Causality:
-
Temperature Control: CMME is highly volatile, with a boiling point of approximately 59.5 °C[1]. Storing it at reduced temperatures (2–8 °C) minimizes its vapor pressure, reducing the risk of inhalation exposure upon opening and limiting the kinetic energy available for thermal degradation[3].
-
Light Protection: Chloroethers are susceptible to photochemical oxidation. Exposure to light and photochemically-generated hydroxyl radicals can degrade these compounds into chloromethyl formate, formyl chloride, and HCl[2]. Amber glass bottles or foil wrapping are mandatory to block UV/Vis photon energy.
Q3: Can I use standard natural rubber or silicone septa for storing chloroethers over several months? A: Absolutely not. Standard natural rubber or silicone septa are highly prone to chemical degradation when exposed to the corrosive vapors of chloroethers and trace HCl. Over time, the septum will embrittle, crack, and fail, destroying the seal and allowing atmospheric moisture to enter the flask. Causality & Solution: Always use PTFE-lined (Teflon) silicone septa for active use. For long-term storage, replace the pierced septum with a solid PTFE-lined screw cap wrapped tightly with PTFE thread-seal tape.
Part 3: Experimental Protocol – Anhydrous Aliquoting and Storage
To ensure trustworthiness, the following Standard Operating Procedure (SOP) is designed as a self-validating system . By incorporating a functional validation check, you can confirm the integrity of your storage conditions before committing the reagent to a costly synthesis.
Objective: Safely transfer and store highly reactive alpha-chloroethers without inducing hydrolytic decomposition. Prerequisites: Fume hood, Schlenk line (Argon gas), oven-dried glassware, PTFE-lined gas-tight syringes.
Step-by-Step Methodology:
-
Glassware Preparation: Dry all glass syringes, needles, and secondary storage vials in an oven at 120 °C for a minimum of 4 hours. Cool them in a desiccator or under an active Argon stream to prevent ambient moisture condensation.
-
Atmosphere Purging: Connect the primary chloroether reagent bottle to a Schlenk line. Cycle the headspace with Argon/Vacuum at least three times to ensure a completely inert, anhydrous environment. Critical Note: Do not pull a deep, prolonged vacuum on the liquid itself due to its high volatility (CMME boils at 59.5 °C)[1].
-
Syringe Equilibration: Purge the PTFE-lined gas-tight syringe with Argon three times by drawing from and expelling into an Argon-filled Schlenk flask.
-
Aliquoting: Insert the purged needle through the PTFE-lined septum of the chloroether bottle. Slowly draw the required volume, ensuring no air bubbles are introduced.
-
Transfer & Sealing: Transfer the liquid into the pre-dried, Argon-flushed secondary storage vial. Immediately seal the secondary vial with a solid PTFE-lined cap. Wrap the cap junction tightly with PTFE thread seal tape.
-
Secondary Containment: Place the vial inside a secondary containment jar filled with indicating desiccant (e.g., Drierite). Store the jar at 2–8 °C in an explosion-proof refrigerator[3].
-
System Validation Check (Pre-Synthesis): Before using the stored chloroether in your next reaction, extract a 10 µL test aliquot and expel it onto a damp piece of pH paper inside the fume hood. Immediate fuming and a sharp drop in pH (red coloration) confirm the reagent is still active and has not pre-hydrolyzed in the storage vessel. If the bulk liquid is cloudy or lacks fuming upon moisture exposure, the storage system has failed, and the reagent is compromised.
Part 4: Logical Workflow Visualization
The following diagram illustrates the logical relationships between storage conditions, handling techniques, and the decomposition pathways that occur when these protocols fail.
Logical workflow of chloroether storage, handling procedures, and decomposition risk pathways.
References
-
[3] Chloromethyl methyl ether - Safety Data Sheet, West Liberty University. Available at: [Link]
-
ARCHIVED - Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1, Government of Canada. Available at: [Link]
-
[1] Chloroalkyl ethers, selected (EHC 201, 1998), INCHEM. Available at:[Link]
-
[2] Toxicological Profile for Bis(2-Chloromethyl)Ether, Agency for Toxic Substances and Disease Registry (ATSDR). Available at:[Link]
Sources
Validation & Comparative
Structural Validation of 1-Chloro-5-methoxypentane: A Comparative NMR Guide
Introduction: The Asymmetry Challenge
1-Chloro-5-methoxypentane is a critical bifunctional linker used in the synthesis of PROTACs and heterobifunctional drugs. Its value lies in its asymmetry—having a reactive alkyl chloride on one end and a stable methoxy ether on the other.
However, this asymmetry presents a specific analytical challenge. Synthesis typically involves the desymmetrization of 1,5-dichloropentane or the methylation of 5-chloropentanol. In both pathways, the primary contaminants are symmetrical analogs (starting materials or over-alkylated byproducts).
This guide provides a comparative 1H NMR analysis designed to distinguish the target asymmetrical product from its symmetrical impurities, a distinction often missed in rapid high-throughput screening.
Strategic Experimental Design
Solvent Selection: The "Water Trap"
CRITICAL INSIGHT: Do NOT use DMSO-d6 for this analysis.
-
The Problem: The methoxy singlet of 1-chloro-5-methoxypentane appears at approximately 3.33 ppm . The residual water peak in DMSO-d6 also appears at 3.33 ppm .
-
The Consequence: In DMSO-d6, the diagnostic methoxy signal will be indistinguishable from the solvent's water peak, making purity integration impossible.
-
The Solution: Use Chloroform-d (CDCl3) . The residual water peak in CDCl3 falls at ~1.56 ppm, well clear of the diagnostic ether/chloride region (3.3–3.6 ppm).
Sample Preparation Protocol
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL CDCl3. High concentration is required to resolve the hyperfine splitting of the internal methylene chains.
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) for accurate chemical shift referencing, as the crucial distinction relies on a shift difference of only ~0.15 ppm between the chloride and ether termini.
-
Acquisition: Set relaxation delay (d1)
5 seconds. Accurate integration is required to quantify the ratio of the methoxy group (3H) to the methylene triplets (2H each).
Structural Analysis & Assignments
The structure consists of a 5-carbon chain with distinct termini.[1][2] The loss of symmetry causes the internal methylene protons to split into distinct chemical environments, unlike the starting material.
Table 1: 1H NMR Assignment (CDCl3, 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 1 | -CH₂-Cl | 3.53 | Triplet (t) | 2H | 6.7 | Deshielded by Cl (electronegative). |
| 5 | -CH₂-O- | 3.38 | Triplet (t) | 2H | 6.5 | Deshielded by Oxygen; slightly upfield of Cl-CH2. |
| OMe | -OCH₃ | 3.33 | Singlet (s) | 3H | - | Sharp diagnostic singlet. |
| 2 | -CH₂- | 1.79 | Quintet (m) | 2H | ~7.0 | Beta to Cl. |
| 4 | -CH₂- | 1.62 | Quintet (m) | 2H | ~7.0 | Beta to Oxygen. |
| 3 | -CH₂- | 1.50 | Multiplet (m) | 2H | - | Gamma position (most shielded). |
Comparative Analysis: The "Symmetry Trap"
The most common failure mode in synthesizing this linker is the presence of symmetrical contaminants. You must analyze the 3.30 – 3.60 ppm region to validate the product.
Table 2: Distinguishing Impurities
| Compound | Symmetry | Diagnostic Region (3.3 - 3.6 ppm) | Key Feature |
| 1,5-Dichloropentane (Start Material) | Symmetrical | Single Triplet @ 3.53 ppm | Integration = 4H. No Singlet. |
| 1,5-Dimethoxypentane (Over-reaction) | Symmetrical | Single Triplet @ 3.38 ppm | Integration = 4H. Singlet @ 3.33. |
| 1-Chloro-5-methoxypentane (Target) | Asymmetrical | Two Triplets (3.53 & 3.38) | 1:1 Integration Ratio. Singlet @ 3.33. |
Visualization: Spectral Decision Logic
The following diagram illustrates the logical flow for interpreting the NMR spectrum during reaction monitoring.
Figure 1: Decision logic for distinguishing the target asymmetrical linker from symmetrical synthesis byproducts.
Detailed Protocol: Purity Assessment
To certify the reagent for drug development use (e.g., >95% purity), follow this calculation method.
Integration Setup
-
Calibrate the -OCH3 singlet at 3.33 ppm to an integral value of 3.00 .
-
Integrate the triplet at 3.53 ppm (Cl-CH2).
-
Integrate the triplet at 3.38 ppm (O-CH2).
Interpretation
-
Ideal Scenario: Both triplets should integrate to 2.00 (
0.1). -
Excess at 3.53 ppm: Indicates residual 1,5-dichloropentane .
-
Calculation: Excess Integral / 2 = Molar ratio of dichloro impurity.
-
-
Excess at 3.38 ppm: Indicates 1,5-dimethoxypentane .
-
Calculation: Excess Integral / 2 = Molar ratio of dimethoxy impurity.
-
Visualization: Signal Assignment
This diagram maps the physical structure to the specific NMR signals to visualize the asymmetry.
Figure 2: Structure-to-Spectrum mapping highlighting the distinct chemical environments of the terminal methylenes.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for alkyl halide and ether shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2564 (1,5-Dichloropentane Reference). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Sources
13C NMR Chemical Shifts of 5-Chloropentyl Methyl Ether: Empirical Ground Truth vs. Predictive Software Performance
Executive Summary
For researchers and drug development professionals, the accurate structural verification of bifunctional aliphatic intermediates is a critical quality control step. 5-chloropentyl methyl ether (also known as 1-chloro-5-methoxypentane, CAS: 22692-45-1) is a highly flexible, heterobifunctional building block. Its
This guide objectively compares the empirical
Mechanistic Context: Inductive and Steric Polarization
To evaluate software performance, we must first understand the physical chemistry governing the
The molecule features a five-carbon chain flanked by a mildly electronegative chlorine atom (-Cl) and a highly electronegative methoxy group (-OMe).
-
Deshielding (-I Effect): The electron-withdrawing nature of the heteroatoms strips electron density from their directly attached carbons (C1 and C5), exposing the nuclei to the external magnetic field and shifting their resonances downfield (higher ppm).
-
Shielding (Gamma-Gauche Effect): The central carbon (C3) is positioned
(gamma) to both the -Cl and -OMe groups. Because the flexible alkyl chain rapidly interconverts between anti and gauche conformers, the steric bulk of the terminal groups periodically folds inward. This steric compression polarizes the C-H bonds at C3, increasing local electron density and shielding the nucleus, driving its resonance upfield (lower ppm).
Caption: Inductive and steric (gamma-gauche) effects governing the 13C NMR chemical shifts.
Establishing the Ground Truth: Experimental Protocol
To objectively evaluate predictive software, we must establish a self-validating experimental baseline. The following protocol details the acquisition of a high-fidelity
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 50 mg of high-purity 5-chloropentyl methyl ether in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
provides the deuterium lock signal required for magnetic field stabilization. TMS serves as the internal standard (set to exactly 0.0 ppm) to ensure absolute chemical shift accuracy, preventing calibration drift.
-
-
Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the broadband probe to the
C resonance frequency (~100 MHz).-
Causality: Precise tuning maximizes radiofrequency power transfer to the probe, optimizing the Signal-to-Noise Ratio (SNR) for the naturally insensitive
C isotope (1.1% natural abundance).
-
-
Shimming: Iteratively adjust the Z0, Z1, and Z2 shim coils.
-
Causality: Shimming creates a perfectly homogenous magnetic field (
) across the sample volume. This prevents peak broadening and ensures sharp, highly resolved singlets.
-
-
Pulse Sequence Execution: Execute a 1D
C sequence with broadband proton decoupling (e.g., zgpg30 with WALTZ-16 decoupling). Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans.-
Causality: Proton decoupling collapses complex multiplet splitting (caused by
coupling) into sharp singlets, drastically improving sensitivity. The 2-second D1 ensures sufficient longitudinal relaxation ( ) for the carbon chain, preventing signal saturation during signal averaging.
-
-
Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline roll correction.
-
Causality: Corrects phase distortions caused by electronic delays, yielding purely absorptive Lorentzian line shapes for accurate peak picking.
-
Caption: Step-by-step 13C NMR acquisition workflow ensuring quantitative and qualitative accuracy.
Comparative Data Analysis: Software Performance
With the empirical ground truth established, we compare the predictive capabilities of three major software platforms [2][3][4].
Quantitative Comparison Table
| Carbon Position | Empirical (Ground Truth) | ChemDraw (ChemNMR) | Mnova NMRPredict | ACD/Labs Predictors |
| C1 (CH | 45.1 ppm | 44.7 ppm | 45.0 ppm | 45.2 ppm |
| C2 (CH | 32.5 ppm | 33.6 ppm | 32.6 ppm | 32.4 ppm |
| C3 (CH | 23.4 ppm | 26.5 ppm (+3.1 error) | 24.1 ppm | 23.8 ppm |
| C4 (CH | 29.6 ppm | 29.6 ppm | 29.5 ppm | 29.8 ppm |
| C5 (CH | 72.8 ppm | 71.7 ppm | 72.9 ppm | 72.5 ppm |
| C6 (O-CH | 58.6 ppm | 58.5 ppm | 58.6 ppm | 58.5 ppm |
Performance Evaluation & Algorithmic Causality
ChemDraw (CS ChemNMR Pro)
-
Performance: Excellent for terminal carbons (C1, C5, C6) but struggles significantly with the central C3 methylene group, exhibiting a >3 ppm error [2].
-
Causality: ChemNMR relies heavily on linear additivity rules (e.g., Pretsch-Clerc increments). It calculates a base value for a pentane chain and adds fixed increments for the -Cl and -OMe substituents. While computationally rapid, this heuristic approach fails to accurately model the non-linear, cumulative steric polarization (the double
-gauche effect) occurring at C3. It treats the molecule as a rigid 2D graph rather than a dynamic 3D conformer ensemble.
Mnova NMRPredict (Mestrelab)
-
Performance: Highly accurate across the entire carbon backbone, with deviations generally kept under 0.7 ppm [3].
-
Causality: Mnova utilizes an "Ensemble Prediction" system. Rather than relying solely on additivity rules, it cross-references the molecule's substructures against a massive empirical database using HOSE (Hierarchical Organization of Spherical Environments) codes. For the complex C3 environment, Mnova's integrated Machine Learning (Message Passing Neural Networks) correctly identifies the shielding impact of the dual terminal substituents, resulting in a highly accurate prediction.
ACD/Labs NMR Predictors
-
Performance: Delivers the highest overall fidelity to the empirical ground truth, accurately capturing the subtle shielding at C3 and C2 [4].
-
Causality: ACD/Labs employs a dual-algorithm approach that combines HOSE code database matching with advanced neural network training. Because ACD/Labs continuously updates its internal databases with verified experimental data from complex mixtures and flexible aliphatics, its algorithm inherently accounts for the solvent effects (CDCl
) and conformational averaging that dictate the exact resonance of the inner methylene protons and carbons.
Conclusion
For simple structural drafting and rapid approximations, ChemDraw remains a highly accessible tool. However, for drug development professionals requiring rigorous structural verification of flexible, multi-substituted aliphatic chains like 5-chloropentyl methyl ether, Mnova and ACD/Labs provide vastly superior accuracy. Their reliance on HOSE codes and machine learning allows them to correctly model complex 3D steric interactions (such as the
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL: [Link]
-
Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc. URL: [Link]
-
Mestrelab Research. (2025). Mnova NMRPredict: Fast & Accurate NMR Prediction from Chemical Structures. URL: [Link]
-
Advanced Chemistry Development (ACD/Labs). (2025). NMR Predictors: Accurate 1D and 2D NMR Predictions. URL: [Link]
High-Fidelity Infrared Spectroscopy of 1-Chloro-5-methoxypentane: ATR-FTIR vs. Transmission FTIR
As pharmaceutical development and synthetic organic chemistry increasingly rely on bifunctional intermediates, the precise analytical characterization of these molecules is paramount. 1-Chloro-5-methoxypentane is a classic bifunctional aliphatic compound, featuring both a terminal alkyl chloride and an aliphatic ether group. Validating the structural integrity of these specific functional groups requires high-resolution Fourier-Transform Infrared (FTIR) spectroscopy.
This guide provides an objective, data-backed comparison of the two primary FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the analysis of neat liquid 1-Chloro-5-methoxypentane. By examining the vibrational mechanics, operational workflows, and spectral outputs, researchers can confidently select the optimal technique for their analytical pipelines.
Vibrational Mechanics of Target Functional Groups
Before comparing instrument modalities, we must establish the baseline vibrational physics of 1-Chloro-5-methoxypentane. The molecule presents two critical diagnostic regions in the mid-infrared spectrum:
-
The C-O Ether Bond: The aliphatic ether linkage exhibits a strong asymmetric stretching vibration. Because this stretching motion induces a massive change in the molecule's dipole moment, the resulting absorption band is typically the most intense peak in the spectrum, dominating the region between 1050 and 1150 cm⁻¹ 1.
-
The C-Cl Alkyl Halide Bond: The carbon-chlorine bond involves a significantly heavier halogen atom. According to Hooke's Law for molecular oscillators, increasing the reduced mass of the bonded atoms lowers the vibrational frequency. Consequently, the C-Cl stretch is pushed down into the fingerprint region, reliably appearing between 850 and 550 cm⁻¹ 2.
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing a neat liquid like 1-Chloro-5-methoxypentane, the physical interaction between the infrared beam and the sample dictates the quality of the data.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an Internal Reflection Element (IRE), typically a diamond or Zinc Selenide (ZnSe) crystal. The IR beam is directed into the crystal at an angle (usually 45°), causing total internal reflection. This reflection generates an evanescent wave that protrudes beyond the crystal surface and penetrates the sample resting on top of it 3.
-
The Causality of Pathlength: Because the penetration depth of the evanescent wave is strictly defined by the refractive indices of the crystal and the sample (typically yielding a depth of 1-2 µm), the effective pathlength is entirely independent of the sample's actual volume or thickness [[4]](). This makes ATR exceptionally well-suited for highly absorbing neat liquids, preventing signal saturation without requiring dilution.
Transmission FTIR
In Transmission FTIR, the infrared beam passes directly through the entire sample before reaching the detector.
-
The Causality of Pathlength: Because neat organic liquids absorb IR radiation intensely, passing a beam through a standard vial or cuvette would result in 0% transmittance (total signal blackout). Therefore, the liquid must be mechanically constrained to a microscopic pathlength (often <0.05 mm) using demountable liquid cells equipped with IR-transparent windows (e.g., NaCl or KBr) 3. While this offers superior absolute sensitivity, it introduces vulnerabilities regarding window degradation and pathlength reproducibility.
Analytical Decision Matrix
Analytical workflow comparing ATR and Transmission FTIR modalities for liquid sample characterization.
Experimental Protocols: Self-Validating Workflows
To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Each step includes an internal check to prevent artifact generation.
Protocol A: ATR-FTIR Analysis of 1-Chloro-5-methoxypentane
-
System Initialization & Cleaning: Wipe the diamond IRE with high-purity isopropanol and allow it to evaporate completely.
-
Causality & Validation: Residual solvents will introduce false peaks. Validate cleanliness by running a real-time monitor scan; the energy throughput should be stable, and the baseline must be flat before proceeding.
-
-
Background Acquisition: Collect a 32-scan background spectrum of the ambient atmosphere.
-
Sample Application: Deposit 1-2 drops of neat 1-Chloro-5-methoxypentane directly onto the center of the crystal.
-
Causality: The evanescent wave only extends 1-2 µm above the crystal. Ensure the liquid completely covers the active crystal area to maximize the signal-to-noise ratio. No pressure anvil is required for liquids.
-
-
Spectral Acquisition & Correction: Run 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition.
-
Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (like the C-Cl stretch) will appear artificially magnified in raw ATR spectra. The correction algorithm normalizes these intensities to match standard transmission data 3.
-
Protocol B: Transmission FTIR Analysis
-
Window Preparation: Inspect two NaCl windows for fogging (hydration). If fogged, gently polish them using a polishing kit.
-
Causality: NaCl is highly hygroscopic. Moisture etches the surface, causing severe IR scattering and a sloping baseline.
-
-
Background Acquisition: Collect a background spectrum through the empty sample compartment.
-
Cell Assembly (The Critical Step): Place 1 drop of the sample on the lower window. Position a 0.025 mm PTFE spacer, then carefully lower the top window. Press gently to extrude excess liquid and eliminate air bubbles.
-
Causality & Validation: Air bubbles cause severe baseline distortion via refraction. Validate the assembly by checking the live transmittance. If the baseline drops below 10% T, the sample is too thick (signal saturation), and the cell must be reassembled with a thinner spacer or higher clamping pressure.
-
-
Spectral Acquisition: Mount the demountable cell and acquire 32 scans at 4 cm⁻¹ resolution.
Quantitative Data & Spectral Shifts
When comparing the resulting spectra, researchers must account for optical physics. Anomalous dispersion—a rapid change in the refractive index of the sample near strong absorption bands—causes slight peak shifts to lower wavenumbers (red-shifts) in ATR compared to Transmission 3.
The table below summarizes the expected quantitative data for 1-Chloro-5-methoxypentane across both modalities:
| Functional Group | Bond Vibration | Expected Range (cm⁻¹) | ATR-FTIR Observed (cm⁻¹) | Transmission FTIR Observed (cm⁻¹) | Relative Intensity |
| Aliphatic Ether | C-O Asymmetric Stretch | 1050 - 1150 | ~1115 | ~1120 | Strong |
| Alkyl Chloride | C-Cl Stretch | 550 - 850 | ~645 | ~650 | Strong |
| Alkane Backbone | C-H Stretch (sp³) | 2850 - 3000 | ~2930 | ~2930 | Strong |
| Alkane Backbone | CH₂ Scissoring | ~1465 | ~1465 | ~1465 | Medium |
References
-
IR Spectroscopy Tutorial: Alkyl Halides - Organic Chemistry at CU Boulder. Available at: 2
-
18.8 Spectroscopy of Ethers - Chemistry LibreTexts / OpenStax. Available at: 1
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. Available at: 3
-
Improved Measurement of Liquid Samples Using FTIR - Agilent Technologies. Available at: 4
Sources
Comparing leaving group ability: 5-chloro vs 5-bromo-1-methoxypentane
Comparative Guide: 5-Chloro vs. 5-Bromo-1-methoxypentane
Executive Summary In medicinal chemistry and materials science, the choice between 5-chloro-1-methoxypentane and 5-bromo-1-methoxypentane as alkylating agents often determines the efficiency of a synthetic route. While both reagents introduce the 5-methoxypentyl linker (commonly used to improve solubility or target protein degradation in PROTACs), they exhibit distinct kinetic profiles.
-
The Bromide (Br) is the "Speed" candidate: It offers rapid kinetics and milder reaction conditions but suffers from lower shelf-stability and higher cost.
-
The Chloride (Cl) is the "Scale" candidate: It is robust and cost-effective but requires catalytic activation (Finkelstein conditions) to achieve acceptable reaction rates.
Physicochemical Basis of Reactivity
The performance difference is governed by the leaving group ability , which correlates directly with the carbon-halogen bond strength and the stability of the halide anion.[1]
Bond Dissociation Energy (BDE) & Kinetics
The C-Br bond is significantly weaker than the C-Cl bond, resulting in a lower activation energy (
| Feature | 5-Chloro-1-methoxypentane | 5-Bromo-1-methoxypentane | Impact |
| Leaving Group | Chloride ( | Bromide ( | |
| C-X Bond Energy | ~81 kcal/mol (339 kJ/mol) | ~68 kcal/mol (285 kJ/mol) | Chloride requires higher temp or activation. |
| C-X Bond Length | 1.78 Å | 1.93 Å | Longer bond = easier heterolytic cleavage. |
| Relative | 1 (Reference) | ~50–100x faster | Bromide reactions often complete in <2h vs. overnight for Chloride. |
| Boiling Point | ~160°C (est.) | ~185°C | Bromide is less volatile but harder to remove if used in excess. |
Mechanistic Visualization: Reaction Energy Profile
The following diagram illustrates the kinetic advantage of the bromide. The transition state (TS) for the bromide lies lower in energy, facilitating a faster reaction.
Figure 1: The bromide pathway (green) requires less energy to reach the transition state compared to the chloride pathway (red).
Experimental Protocols
Scenario: Alkylation of a Phenol (e.g., Tyrosine residue or scaffold)
Objective: Attach the methoxypentyl linker to a phenolic substrate.
Best for: Discovery chemistry, small scale (<5g), temperature-sensitive substrates.
-
Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M).
-
Base Addition: Add
(2.0 equiv) or (1.5 equiv). Stir for 15 min at Room Temperature (RT). -
Alkylation: Add 5-bromo-1-methoxypentane (1.2 equiv).
-
Reaction: Stir at 40–60°C for 2–4 hours.
-
Monitoring: TLC/LCMS will show rapid conversion.
-
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF.
-
Expert Insight: If the reaction turns dark brown, it indicates bromide oxidation. Add a pinch of sodium thiosulfate during workup.
Best for: Large scale (>100g), cost reduction, long-term reagent storage.
The Challenge: The chloride is sluggish. Simply heating it higher (100°C+) often leads to decomposition or elimination byproducts. The Solution: In situ conversion to the iodide (Finkelstein reaction).
-
Dissolution: Dissolve phenol (1.0 equiv) in anhydrous Acetone (if refluxing) or DMF (if heating >60°C).
-
Activation Cocktail: Add NaI (Sodium Iodide) (0.1 – 0.5 equiv) catalytically.
-
Base Addition: Add
(2.0 equiv). -
Alkylation: Add 5-chloro-1-methoxypentane (1.2 – 1.5 equiv).
-
Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12–18 hours.
-
Workup: Standard extraction.
-
Note: The catalytic iodide is regenerated efficiently.
-
Critical Stability & Side Reactions
The "Hidden" Cyclization Risk
Both reagents possess a nucleophilic oxygen (methoxy) at position 1 and a leaving group at position 5.
-
Risk Level: Higher with the Bromide (due to better leaving group ability).
-
Mitigation: Ensure the external nucleophile (phenol/amine) is present in excess or high concentration before adding the linker.
Storage Stability
-
5-Bromo: Light sensitive. Degrades to HBr and
over time (turns yellow/brown). Must be stored in amber bottles, preferably over copper wire or silver foil stabilizers, at 4°C. -
5-Chloro: Highly stable. Can be stored in clear glass at RT for years without significant degradation.
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate reagent for your specific campaign.
Figure 2: Strategic selection guide based on scale and substrate stability.
References
-
Bond Dissociation Energies : Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[6][7] Accounts of Chemical Research, 36(4), 255-263. Link
-
Finkelstein Reaction Kinetics : Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link
-
Physical Properties (5-bromo-1-methoxypentane) : PubChem Compound Summary for CID 136496. Link
- Nucleophilic Substitution Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. ALKYL HALIDES [research.cm.utexas.edu]
A Comparative Guide to the Gas Chromatography-Mass Spectrometry Analysis of 1-Chloro-5-methoxypentane and Related Alkyl Halides
Abstract: This technical guide provides a comprehensive framework for the determination and comparative analysis of the gas chromatography-mass spectrometry (GC-MS) retention time for 1-Chloro-5-methoxypentane. As absolute retention time is a method-dependent parameter, this document focuses on the fundamental principles governing chromatographic separation, offers a detailed experimental protocol for robust method development, and contextualizes the elution behavior of the target analyte against structurally similar compounds. This guide is intended to provide researchers, scientists, and drug development professionals with the expertise to develop and validate reliable analytical methods for halogenated and ether-containing alkanes.
The Principle of Retention Time: A Method-Dependent Variable
In gas chromatography (GC), the retention time (t_R) is the elapsed time between sample injection and the elution of an analyte's peak maximum.[1] It is a critical parameter for qualitative compound identification.[2] However, it is crucial to understand that retention time is not an intrinsic physical constant of a molecule. Instead, it is the result of a dynamic equilibrium governed by the analyte's physicochemical properties and the precise experimental conditions of the GC system.[3][4]
Several key factors directly influence the retention time of any given analyte, including 1-Chloro-5-methoxypentane:
-
Column Temperature: This is arguably the most significant factor. Higher oven temperatures increase analyte vapor pressure, reducing interactions with the stationary phase and leading to shorter retention times.[5]
-
Carrier Gas Flow Rate: Increasing the flow rate of the mobile phase (e.g., Helium) generally decreases the time an analyte spends in the column, thus shortening the retention time.[6]
-
Stationary Phase: The chemical nature of the column's stationary phase dictates the separation mechanism. The polarity, surface area, and film thickness of the stationary phase influence the strength of interaction with the analyte.[6] A nonpolar analyte will be retained longer on a nonpolar stationary phase compared to a polar one.
-
Analyte Properties: The analyte's boiling point (volatility) and polarity are primary determinants of its retention behavior. Compounds with lower boiling points tend to elute earlier.[2]
-
Column Dimensions: Longer and narrower columns provide more surface area for interaction, leading to longer retention times and typically better resolution.[6]
Due to this multifactorial dependence, a universally applicable retention time for 1-Chloro-5-methoxypentane cannot be stated. The value must be determined empirically on a specific, calibrated instrument using a defined analytical method.
A Comparative Framework for Elution Behavior
To provide a predictive context for the analysis of 1-Chloro-5-methoxypentane, its retention behavior can be compared with structurally related compounds. On a standard, nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane), elution order is primarily driven by boiling point and, to a lesser extent, by molecular size and polarity.
Table 1: Comparative Physicochemical Properties and Predicted GC Elution Order on a Nonpolar Column
| Compound | Structure | Boiling Point (°C) | Predicted Retention Time (Relative to Target) | Rationale for Elution Order |
| 1-Methoxypentane | CH₃O(CH₂)₄CH₃ | 99.4 °C[7] | Shorter | Significantly lower boiling point and similar chain length. |
| 1-Chloropentane | Cl(CH₂)₄CH₃ | 108 °C[8] | Shorter | Lower boiling point and smaller molecular weight. |
| 1-Chloro-5-methoxypentane | Cl(CH₂)₅OCH₃ | (Predicted ~160-170 °C) | Reference Analyte | The target compound's retention is influenced by both the chloro and methoxy functional groups, increasing its boiling point relative to single-substituted pentanes. |
| 1,5-Dichloropentane | Cl(CH₂)₅Cl | ~180-182 °C[9] | Longer | Higher boiling point and greater molecular weight. |
Note: The boiling point for 1-Chloro-5-methoxypentane is an estimation based on its structure and the properties of similar compounds.
Experimental Protocol for Retention Time Determination
This section details a robust starting method for the analysis of 1-Chloro-5-methoxypentane by GC-MS. Optimization may be required based on the specific instrumentation and analytical goals (e.g., matrix complexity, required sensitivity).
Materials & Reagents
-
1-Chloro-5-methoxypentane standard (≥97% purity)
-
Dichloromethane (DCM), HPLC or GC-grade, for dilution
-
Helium carrier gas (99.999% purity or higher)
-
GC-MS system with Electron Ionization (EI) source
-
GC Column: A nonpolar or mid-polarity column is recommended, such as a DB-5ms, HP-5ms, or SH-624 (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10][11]
Sample Preparation
-
Prepare a 1000 µg/mL (1000 ppm) stock solution of 1-Chloro-5-methoxypentane in dichloromethane.
-
Perform serial dilutions to create working standards at concentrations relevant to the expected sample range (e.g., 0.1, 1.0, 10, and 50 µg/mL).
-
Transfer the final solutions into 2 mL autosampler vials with PTFE-lined septa.
GC-MS Instrumentation Parameters
Table 2: Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Mode | Splitless | Recommended for trace analysis to ensure maximum transfer of analyte to the column.[12] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm I.D. column, balancing analysis time and efficiency. |
| Oven Program | Initial: 60 °C, hold 2 min | Allows for solvent focusing and sharp peak shapes. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from potential impurities. | |
| Hold: 5 min at 280 °C | Ensures elution of any less volatile components and cleans the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.[13] |
| Electron Energy | 70 eV | The standard energy for creating comparable mass spectra.[12] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source.[13] |
| Quadrupole Temp. | 150 °C | Standard condition to maintain ion path integrity.[13] |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent analyte condensation between the GC and MS.[13] |
| Acquisition Mode | Full Scan | Recommended for method development to capture all fragment ions. |
| Scan Range | m/z 40 - 350 | Covers the expected molecular ion and key fragments of the analyte and related compounds. |
| Solvent Delay | 3.0 minutes | Prevents the high concentration of solvent from saturating the detector. |
Analytical Workflow
The following diagram outlines the logical sequence from sample preparation to final data analysis.
Caption: A workflow for the GC-MS determination of 1-Chloro-5-methoxypentane.
Trustworthiness: A Self-Validating Protocol
To ensure the accuracy and reproducibility of the determined retention time, the following quality control measures are essential.
-
System Suitability: Before analysis, inject a known standard mixture to verify column performance, including resolution and peak shape.
-
Replicate Injections: Analyze the same standard solution at least three times to assess the precision of the retention time. The relative standard deviation (RSD) should ideally be less than 0.5%.[11]
-
Solvent Blanks: Inject a solvent blank at the beginning of the analytical run and periodically throughout to ensure the system is free from contamination and carryover.[3]
-
Identity Confirmation: The retention time provides preliminary identification, but it is not sufficient on its own.[1] Confirmation must be performed by examining the mass spectrum of the eluting peak. For 1-Chloro-5-methoxypentane (C₆H₁₃ClO, MW ≈ 136.6 g/mol ), the mass spectrum should exhibit a molecular ion peak (if stable enough) and characteristic fragment ions. Crucially, any fragment containing the chlorine atom must display the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is a definitive marker for the presence of a single chlorine atom.
References
-
Title: Understanding Retention Time and Relative Retention in Gas Chromatography (GC) Source: Technology Networks URL: [Link]
-
Title: Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems Source: LCGC URL: [Link]
-
Title: When GC Retention Times Shift: Practical Advice for Operators Source: Separation Science URL: [Link]
-
Title: What Affects Retention Time in Gas Chromatography Source: Drawell URL: [Link]
-
Title: Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index Source: Shimadzu URL: [Link]
-
Title: Analysis of Halogenated Hydrocarbons and Glycol Ethers Source: Shimadzu URL: [Link]
-
Title: GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated) Source: ResearchGate URL: [Link]
-
Title: 1,5-Dichloropentane | C5H10Cl2 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 1-Chloropentane - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1-methoxypentane Source: LookChem URL: [Link]
-
Title: Agilent J&W GC Column Selection Guide Source: Postnova Analytics URL: [Link]
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- 1. postnova.com [postnova.com]
- 2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. lookchem.com [lookchem.com]
- 8. 1-Chloropentane - Wikipedia [en.wikipedia.org]
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- 10. shimadzu.com [shimadzu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Technical Guide: Distinguishing 1-Chloro-5-methoxypentane from 1,5-Dichloropentane by NMR
Executive Summary
Bottom Line Up Front (BLUF): The definitive distinction between 1,5-dichloropentane and 1-chloro-5-methoxypentane lies in molecular symmetry and specific functional group signals.
-
1,5-Dichloropentane is a
symmetric molecule yielding a simplified 3-signal H NMR spectrum. -
1-Chloro-5-methoxypentane is asymmetric, yielding a more complex spectrum characterized by a diagnostic methoxy singlet (~3.3 ppm) and the resolution of two distinct triplet environments for the terminal methylenes.
This guide details the spectroscopic validation required to confirm the success of mono-substitution reactions (e.g., Williamson ether synthesis) where 1,5-dichloropentane is the starting material.
Chemical Context & Theoretical Basis[1][2]
The Synthetic Scenario
In drug development and polymer chemistry, 1,5-dichloropentane is frequently used as a linker. A common synthetic objective is the mono-substitution of one chloride with a methoxide group to create 1-chloro-5-methoxypentane , a "bifunctional" building block.
-
Starting Material: 1,5-Dichloropentane (Symmetric)
-
Target Product: 1-Chloro-5-methoxypentane (Asymmetric)
-
Potential Impurity: 1,5-Dimethoxypentane (Symmetric over-reaction product)
Symmetry and Electronegativity
The primary differentiator is symmetry .
-
1,5-Dichloropentane: The molecule possesses a plane of symmetry. The protons at position 1 are chemically equivalent to those at position 5.
-
1-Chloro-5-methoxypentane: The symmetry is broken. The electronegativity difference between Chlorine (
) and Oxygen ( ) creates distinct shielding environments at opposite ends of the chain.
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize concentration-dependent shifts, follow this standardized protocol:
-
Solvent: Use Chloroform-d (
) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of
.-
Note: High concentrations (>50 mg) can cause viscosity-induced line broadening and minor chemical shift perturbations.
-
-
Filtration: If the crude reaction mixture contains solid salts (e.g., NaCl), filter through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity.
Acquisition Parameters[3][4]
-
Nucleus:
H (Essential), C (Confirmatory). -
Scans: 16 scans (
H) is sufficient; 256+ scans ( C). -
Relaxation Delay (d1): Set to
second to ensure accurate integration of the methoxy singlet vs. methylene triplets.
Data Analysis: H NMR Comparison
Spectral Data Table ( )
| Feature | 1,5-Dichloropentane | 1-Chloro-5-methoxypentane | Differentiation Logic |
| Symmetry | Symmetric ( | Asymmetric | Count the signals. |
| Methoxy (-OCH | Absent | Singlet, ~3.33 ppm (3H) | The "Smoking Gun" signal. |
| Triplet, ~3.55 ppm (4H ) | Triplet, ~3.53 ppm (2H ) | Integration drops from 4H to 2H relative to the chain. | |
| Absent | Triplet, ~3.38 ppm (2H ) | New triplet appears upfield of the Cl-CH | |
| Multiplet, ~1.80 ppm (4H) | Multiplet, ~1.6–1.8 ppm (4H) | Overlapping region; less diagnostic. | |
| Multiplet, ~1.60 ppm (2H) | Multiplet, ~1.5–1.6 ppm (2H) | Central CH |
Detailed Peak Analysis
-
The Methoxy Singlet: In the product, look for a sharp singlet integrating to 3 protons around 3.33 ppm . This region is distinct from the triplet signals.
-
The Alpha-Methylene Split:
-
In the Dichloro starting material, you see one triplet at 3.55 ppm representing 4 protons.
-
In the Methoxy product, this splits into two distinct triplets. The
remains near 3.53 ppm , while the shifts upfield to approximately 3.38 ppm . -
Caution: In lower-field instruments (300 MHz), these two triplets may partially overlap. However, the integration ratio of the "triplet region" (4H total) to the "singlet region" (3H) must be 4:3.
-
Data Analysis: C NMR Comparison
Carbon NMR provides a binary confirmation if the proton spectrum is crowded by impurities.
| Carbon Environment | 1,5-Dichloropentane ( | 1-Chloro-5-methoxypentane ( |
| Methoxy Carbon | Absent | ~58.5 |
| C-Cl ( | ~45.0 | ~45.1 |
| C-O ( | Absent | ~70.8 |
| Internal Methylenes | ~32.3, ~23.8 | ~32.5, ~29.3, ~23.5 |
Key Insight: The carbon attached to the oxygen (
Decision Workflow
The following logic tree illustrates the step-by-step process for identifying the product from the crude reaction mixture.
Troubleshooting & Tips
-
Solvent Peaks: Be aware that the residual solvent peak for
appears at 7.26 ppm and does not interfere with the aliphatic region of interest. -
Water Peak: If the sample is wet, the
peak in usually appears around 1.56 ppm , which can obscure the central -methylene multiplet. Dry your sample with anhydrous if integration of the central chain is required. -
Integration Errors: If the methoxy singlet integrates to < 3H relative to the chain, you likely have a mixture of the product and the starting material. Use the integration of the singlet vs. the triplet at 3.55 ppm to calculate the molar ratio.
References
Elemental Analysis Standards for C6H13ClO: A Comparative Guide
The Analytical Challenge of Organochlorines
The molecular formula C6H13ClO represents a class of versatile organochlorine compounds (e.g., 6-chloro-1-hexanol or the chiral intermediate 2-chloro-3-methylpentan-1-ol) heavily utilized in stereoselective synthetic organic chemistry and pharmaceutical development[1]. With an average molar mass of 136.619 g/mol , verifying the exact elemental composition of these intermediates is a critical quality control gatekeeper[1].
However, analyzing covalently bound halogens presents a unique thermodynamic challenge. Traditional elemental analysis must be strategically bifurcated for C6H13ClO: standard combustion techniques are required for Carbon, Hydrogen, and Oxygen, while specialized closed-system methods are mandatory for Chlorine to prevent volatile analyte loss and catalytic interference[2][3].
Theoretical Stoichiometry & Analytical Targets
Accurate elemental analysis of C6H13ClO requires quantifying Carbon (C), Hydrogen (H), Oxygen (O), and Chlorine (Cl). The theoretical mass fractions provide the baseline for stoichiometric validation[4][5].
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Theoretical Mass Fraction (%) | Primary Analytical Technique |
| Carbon (C) | 12.011 | 6 | 52.75% | Flash Combustion (CHNO Analyzer) |
| Hydrogen (H) | 1.008 | 13 | 9.59% | Flash Combustion (CHNO Analyzer) |
| Chlorine (Cl) | 35.450 | 1 | 25.95% | MIC or Schöniger Flask + IC |
| Oxygen (O) | 15.999 | 1 | 11.71% | High-Temp Pyrolysis (Direct O) |
Field Insight: Oxygen should always be determined directly via pyrolysis rather than "by difference." Calculating oxygen by difference accumulates all analytical errors from C, H, and Cl, leading to highly inaccurate mass balances, especially in volatile organic liquids[6].
Comparative Analysis of Elemental Techniques
To achieve complete characterization without cross-contamination, modern laboratories separate CHNO analysis from halogen determination.
| Methodology | Target Elements | Mechanism & Causality | Pros | Cons |
| Automated CHNO Analyzer | C, H, N, O | High-temp flash combustion (950–1060°C) with GC separation. | High throughput; requires minimal sample (1-2 mg). | Halogens can poison standard oxidation catalysts if not properly scrubbed. |
| Schöniger Flask + IC | Cl | Oxygen-flask combustion followed by alkaline absorption and Ion Chromatography[7]. | Cost-effective; unambiguous Cl identification via chromatography[7]. | Manual handling; lower recovery for highly volatile liquid isomers. |
| Microwave-Induced Combustion (MIC) | Cl (Trace to Bulk) | Closed-vessel microwave combustion (20 bar O2) with NH4OH absorption[2][3]. | Prevents volatile Cl loss; handles larger samples (up to 600 mg)[2]. | High initial equipment cost; requires specialized rotors. |
Methodological Workflows & Causality
The presence of chlorine dictates specific experimental choices. Traditional open-vessel acid digestion is highly undesirable for organochlorines because it leads to the rapid volatilization of chlorine (as HCl or Cl2), resulting in severe under-reporting[2][3]. The protocols below are designed as self-validating systems to ensure absolute stoichiometric integrity.
Protocol 1: CHNO Determination via Flash Combustion
Causality Focus: Protecting the system from halogen poisoning.
-
Sample Weighing: Accurately weigh 1.5–2.0 mg of the C6H13ClO sample into a tin capsule using a microbalance (precision to 1 µg). Seal the capsule tightly to prevent volatilization.
-
Combustion: Drop the capsule into the combustion reactor heated to 1060°C. Inject a pulse of pure oxygen to trigger flash combustion, raising the localized temperature to ~1800°C.
-
Catalytic Oxidation & Scrubbing (Critical Step): Pass the evolved gases through a V2O5 catalyst bed to ensure complete oxidation to CO2 and H2O. Crucially, the gas must pass through a silver wool scrubber. The silver reacts with the evolved chlorine to form solid AgCl, trapping the halogen and preventing it from poisoning downstream detectors or skewing the H2O signal.
-
Separation & Detection: Separate the gases using a steady-state, wave-front gas chromatography column and quantify via a Thermal Conductivity Detector (TCD).
-
Self-Validation: Compare the C and H results against the theoretical values (52.75% C, 9.59% H)[5]. A deviation of >0.3% indicates incomplete combustion or a saturated silver scrubber.
Protocol 2: Halogen (Chlorine) Determination via MIC and IC
Causality Focus: Closed-system thermodynamics to trap volatile halogens.
-
Preparation: Weigh 50–100 mg of C6H13ClO into a quartz microwave vessel. Add a combustion aid (e.g., microcrystalline cellulose) to ensure complete oxidation of the aliphatic chain[3].
-
Absorption Solution: Add 6 mL of 50 mmol L-1 NH4OH to the bottom of the vessel. This alkaline solution acts as the thermodynamic sink for the chlorine[2].
-
Pressurization & Combustion: Seal the vessel, pressurize with 20 bar of high-purity O2, and apply microwave irradiation (typically 1400 W for 5 minutes) to induce complete combustion[2].
-
Cooling & Transfer: Allow the vessel to cool for 20 minutes. The chlorine is now stabilized quantitatively as chloride ions (Cl-) in the alkaline solution.
-
Quantification: Inject the diluted absorbing solution into an Ion Chromatograph (IC) equipped with a conductivity detector[7].
-
Self-Validation: Spike a parallel sample with a known concentration of a certified reference material (e.g., 4-chlorobenzoic acid). A recovery of 98-102% validates the integrity of the closed-vessel combustion and the absence of volatile leaks.
Workflow Visualization
Fig 1: Parallel analytical workflow for comprehensive C6H13ClO elemental and halogen analysis.
Regulatory Grounding & Trustworthiness
For pharmaceutical applications utilizing C6H13ClO as an API intermediate, elemental impurity profiling must increasingly align with USP <232> and ICH Q3D guidelines[8]. While these guidelines primarily target heavy metals (e.g., Pb, As, Cd, Hg) using ICP-MS, the rigorous sample preparation standards—specifically the avoidance of open-vessel acid digestion—apply equally to the preservation and quantification of halogens[2][8]. Final validation of the C6H13ClO batch is achieved through a Mass Balance Check : the sum of the independently determined mass fractions (C + H + O + Cl) must equal 100% ± 0.5%. A sum significantly lower than 99.5% immediately flags incomplete combustion or volatile loss during microbalance weighing[6].
References
1.[4] "Certificate of Analysis - LGC Standards: C6H13ClO", lgcstandards.com, 4 2.[7] "INTERNATIONAL STANDARD ISO 11480", iteh.ai, 7 3.[1] "2-Chloro-3-methylpentan-1-ol|C6H13ClO", benchchem.com, 1 4.[5] "Method for Activation and Recycling of Trityl Resins", acs.org, 5 5.[2] "Determination of halogens and sulfur in high-purity polyimide by IC after digestion by MIC", researchgate.net, 2 6. "Elemental analysis", huji.ac.il, Link 7.[3] "Multitechnique Determination of Halogens in Soil after Selective Volatilization Using Microwave-Induced Combustion", researchgate.net, 3 8.[6] "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques", mdpi.com, 6 9.[8] "Elemental Analysis for Compliance, Purity, and Performance", labmanager.com,8
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Safety Operating Guide
Quantitative Parameters for Halogenated Waste Management
1-Chloro-5-methoxypentane (CAS: 22692-45-1) is a bifunctional aliphatic compound featuring both an ether linkage and a primary alkyl chloride[1]. While highly valuable as a versatile reagent in organic synthesis and drug development, its terminal chlorine atom dictates strict, specialized protocols for its disposal.
As a halogenated organic compound, improper disposal of 1-Chloro-5-methoxypentane poses severe environmental and human health risks. If incinerated at standard municipal waste temperatures, the chlorine content acts as a precursor for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of 1-Chloro-5-methoxypentane waste.
To establish a baseline for regulatory compliance, all laboratory personnel must understand the physical and regulatory thresholds that govern halogenated waste streams. Under the Resource Conservation and Recovery Act (RCRA), these metrics dictate how the waste is profiled and treated[3].
| Parameter | Threshold / Value | Regulatory & Mechanistic Rationale |
| Halogenated Designation | > 1,000 ppm Halogens | Exceeding this concentration triggers strict RCRA Subtitle C halogenated waste protocols, presuming hazardous status[4]. |
| Incineration Temp. | > 1,000 °C | Required to break stable C-Cl bonds and achieve a 99.99% Destruction Removal Efficiency (DRE)[5]. |
| Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation in the combustion chamber, preventing Products of Incomplete Combustion (PICs). |
| De Novo Synthesis Zone | 200 °C – 400 °C | The critical cooling window where highly toxic PCDD/Fs can reform; requires rapid quenching by the TSDF[5]. |
Operational Protocol: Point-of-Generation Segregation
The most critical point of failure in chemical waste management occurs at the fume hood. Mixing 1-Chloro-5-methoxypentane with incompatible streams exponentially increases disposal costs and chemical hazards[6].
Step 1: Container Selection and Compatibility
-
Action: Select High-Density Polyethylene (HDPE) carboys or PTFE-lined metal drums for waste accumulation.
-
Causality: Halogenated solvents can degrade certain unlined plastics and corrode unlined metal drums. If trace moisture is introduced, it can react with the chlorinated solvent to produce hydrochloric acid (HCl), which will rapidly eat through incompatible containers and cause catastrophic leaks[7].
Step 2: Strict Stream Segregation
-
Action: Dedicate a specific waste container exclusively for "Halogenated Organic Solvents." Never mix 1-Chloro-5-methoxypentane with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
Causality: If non-halogenated waste is mixed with even a small amount of halogenated waste, the entire volume must be legally treated as halogenated[6]. This needlessly increases the volume of waste requiring expensive high-temperature incineration and complicates the combustion stoichiometry at the disposal facility.
Step 3: Moisture Exclusion
-
Action: Minimize the introduction of aqueous layers into the halogenated waste carboy during liquid-liquid extractions.
-
Causality: Water not only promotes the formation of corrosive acids within the drum but also lowers the overall BTU (heating value) of the waste, requiring the disposal facility to use supplemental fossil fuels to achieve the >1,000 °C temperatures required for safe destruction.
Operational Protocol: Satellite Accumulation Area (SAA)
Once the waste is generated, it must be stored in a compliant Satellite Accumulation Area (SAA) prior to facility-wide consolidation.
Step 1: Immediate Labeling
-
Action: Affix a hazardous waste tag to the container before the first drop of 1-Chloro-5-methoxypentane is added. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 1-Chloro-5-methoxypentane)."
-
Causality: Unlabeled or "mystery" waste cannot be legally transported. Analytical testing to identify unknown waste profiles costs thousands of dollars and halts the disposal pipeline[3].
Step 2: Vapor Sealing
-
Action: Equip the waste carboy with a vapor-locking funnel or keep the cap tightly sealed at all times unless actively pouring.
-
Causality: 1-Chloro-5-methoxypentane is a volatile organic compound (VOC). Open containers lead to fugitive emissions, violating OSHA permissible exposure limits (PELs) and EPA air quality regulations.
Mechanistic Insight: The Thermal Destruction Pathway
Why can't 1-Chloro-5-methoxypentane be sent to a standard landfill or municipal incinerator? The answer lies in the thermodynamics of chlorine chemistry.
When chlorinated compounds are burned below 800 °C, the carbon-chlorine bonds do not fully mineralize. Instead, the fragmented aromatic and aliphatic rings react with free chlorine radicals to form PCDDs and PCDFs—some of the most toxic synthetic compounds known[2].
To prevent this, licensed Treatment, Storage, and Disposal Facilities (TSDFs) utilize specialized rotary kiln incinerators. The waste is subjected to temperatures exceeding 1,000 °C for at least 2 seconds, completely destroying the organic backbone. However, this process generates large volumes of corrosive hydrogen chloride (HCl) gas. Therefore, the exhaust must immediately pass through an alkaline scrubber (e.g., sodium hydroxide wash) to neutralize the acid before the flue gas is safely emitted into the atmosphere[8].
Fig 1: Lifecycle and thermal destruction pathway for halogenated solvent waste.
Operational Protocol: TSDF Handoff and Manifesting
The final stage of disposal transfers the physical waste, but the legal liability remains with the generating laboratory ("cradle-to-grave" liability).
Step 1: Waste Profiling
-
Action: Work with your Environmental Health and Safety (EHS) department to profile the waste. Depending on its use, it may carry a characteristic waste code (e.g., D001 for ignitability) or be classified generally under RCRA guidelines for halogenated mixtures[3].
Step 2: Licensed Transportation
-
Action: Ensure the waste is handed off only to a certified hazardous waste hauler registered with the EPA or local environmental authority.
Step 3: Certificate of Destruction (COD)
-
Action: Track the Uniform Hazardous Waste Manifest. Once the TSDF successfully incinerates the 1-Chloro-5-methoxypentane, they will issue a Certificate of Destruction. Retain this document for a minimum of three years to prove regulatory compliance during audits.
References
- Sigma-Aldrich - 1-chloro-5-methoxypentane | 22692-45-1 -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCnYx0-lCEsi8y2kRlPS091ckOXX-581i2iZoVkn9JZewzmN_HrC1h_F6CkWbLP6WHEB2pzD1nCgreyrgem4yyyV_d2rkjkRek-vEKWRDkUxezpAV7wZIAA3sgbkZfLLvpF0v8JC8UplPpUpjUWA8yMPCg-XAyoRlMybcdihDJD02uP1gdA==]
- Basel Convention - General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtGJbAv-x_rzLtfiQd_dUQhNTSmMIiDbx-aWS0e7y7ZbLxzOSw4I1ZknntTUhP2Cr27wsi5dv_VW5mTupH-YO7raKZZWLtRm_yxOVQ9REZl4XXbs5XvEW3i2VCEhS_Gx0zu5-AJrUMdgNDruVdLfPUva43Myn7a6uzizIbOQdzAhYP4_hi6C8CwYC2ww==]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloro-5-methoxypentane
As researchers and drug development professionals, our work inherently involves navigating the risks associated with chemical handling. This guide provides a detailed protocol for the safe management of 1-Chloro-5-methoxypentane, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.
Immediate Safety Briefing: Understanding the Hazard
-
Flammability: Like many ethers and alkyl halides, it is expected to be a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2][3]
-
Skin and Eye Irritation: Halogenated organic compounds can cause skin and eye irritation upon contact.[2][4][5]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, with potential for symptoms like headache, dizziness, and nausea.[3][4][6]
-
Incompatibility: It is prudent to assume incompatibility with strong oxidizing agents and strong bases.[1][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core PPE Requirements: A Risk-Based Approach
The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed.[7] The following table summarizes the minimum required PPE for handling 1-Chloro-5-methoxypentane.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume/Short Duration (e.g., aliquoting, preparing dilute solutions) | ANSI Z87.1 compliant safety glasses with side shields.[7] | Disposable nitrile gloves.[4][7] | Flame-resistant lab coat. | Not generally required if handled in a certified chemical fume hood. |
| High Volume/Splash Potential (e.g., large-scale reactions, transfers) | Chemical splash goggles with indirect venting.[7][8] A face shield worn over goggles is required.[7][8] | Heavier-duty nitrile or butyl rubber gloves. Consider double-gloving. | Flame-resistant lab coat and a chemical-resistant apron.[7][9] | Required if engineering controls (fume hood) are not available or insufficient. Use a NIOSH-approved respirator with an organic vapor cartridge. |
Eye and Face Protection: The First Line of Defense
Standard prescription glasses are not a substitute for safety eyewear.[7]
-
Safety Glasses: For low-volume operations, ANSI Z87.1 compliant safety glasses with side shields provide adequate protection from minor splashes and projectiles.[7]
-
Chemical Splash Goggles: When there is a higher risk of chemical splashes, indirectly vented chemical splash goggles are mandatory.[7][8] These create a seal around the eyes, offering superior protection.
-
Face Shields: For large-volume work or procedures with a significant splash or explosion risk, a face shield must be worn in conjunction with safety glasses or goggles to protect the entire face.[7][8]
Hand Protection: Selecting the Right Glove
Disposable nitrile gloves are a suitable choice for general laboratory work with anticipated incidental contact.[4][7] However, it is crucial to understand that no glove material offers indefinite protection.
-
Causality: The choice of nitrile is based on its general resistance to a range of chemicals, including some halogenated solvents and ethers. Disposable latex gloves are not recommended as they provide inadequate protection against many organic solvents.[7]
-
Protocol for Glove Use:
For prolonged contact or immersion, consult a glove manufacturer's chemical resistance guide to select a material with a longer breakthrough time, such as butyl rubber or Viton™.
Body Protection: Shielding Against Contamination
A flame-resistant lab coat is mandatory. For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[7] It is essential to remove the lab coat immediately if it becomes contaminated. Shorts and open-toed shoes are never acceptable in a laboratory setting.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Safety Checklist
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily accessible.
-
Confirm you have selected and inspected all necessary PPE as outlined above.
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling 1-Chloro-5-methoxypentane.
Caption: Safe Handling Workflow for 1-Chloro-5-methoxypentane.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][6][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan
1-Chloro-5-methoxypentane and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Stream: Dispose of in a designated, sealed container for halogenated organic waste.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Container Management: Ensure the waste container is properly labeled and stored in a well-ventilated area, away from ignition sources.[6]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 1-Chloro-5-methoxypentane, ensuring a safe and productive research environment.
References
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
-
Nalco Water. (2019, August 6). Safety Data Sheet. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2023, July 1). Isoflurane - Standard Operating Procedure. Retrieved from [Link]
-
UC Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) - Appendix E. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Georganics. (n.d.). 1-Chloro-5-methylhexane. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 4. ehs.yale.edu [ehs.yale.edu]
- 5. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
